molecular formula C12H25N3 B2821304 N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine CAS No. 349535-19-9

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine

Katalognummer: B2821304
CAS-Nummer: 349535-19-9
Molekulargewicht: 211.353
InChI-Schlüssel: VWGYBRUABNUUGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C12H25N3 and its molecular weight is 211.353. The purity is usually 95%.
The exact mass of the compound N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-13-11-3-9-15(10-4-11)12-5-7-14(2)8-6-12/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGYBRUABNUUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacology of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine (CAS: 349535-19-9), focusing on its role as a privileged pharmacophore in neuropharmacology and G-protein coupled receptor (GPCR) drug design.

Executive Summary: The Bipiperidine Warhead in CNS Drug Design

In the landscape of central nervous system (CNS) drug discovery, the spatial geometry and basicity of a ligand's pharmacophore dictate its receptor affinity and blood-brain barrier (BBB) penetrance. N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine represents a highly specialized, rigidified triamine scaffold. While frequently cataloged as an intermediate building block, its 1,4'-bipiperidine architecture is the critical "warhead" for a major class of Histamine H3 Receptor (H3R) antagonists and inverse agonists.

This whitepaper deconstructs the pharmacological mechanics, structure-activity relationships (SAR), and self-validating experimental workflows required to evaluate this bipiperidine core, providing a blueprint for drug development professionals engineering next-generation cognitive enhancers and wake-promoting agents.

Structural and Physicochemical Rationale

The pharmacological utility of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine stems from its unique physicochemical profile. The molecule consists of two piperidine rings linked in a 1,4'-configuration, flanked by an N-methyl tertiary amine and a terminal N-methyl secondary amine.

  • Vectorial Projection: The rigid 1,4'-bipiperidine core acts as a molecular spacer. It precisely spans the distance between the hydrophobic extracellular vestibule of the H3R and the deep orthosteric binding pocket.

  • Protonation State & Causality: The terminal secondary amine is highly basic (calculated pKa ~ 9.8). At a physiological pH of 7.4, it is predominantly protonated. This cationic state is non-negotiable for efficacy, as it forms a critical salt bridge with the highly conserved Asp114 (D3.32) residue in the transmembrane domain 3 (TM3) of the H3 receptor ().

  • Lipophilic Efficiency (LipE): Unlike highly flexible aliphatic polyamines, the constrained ring system shields the polar nitrogen atoms within the chair conformations, yielding a favorable LogD (pH 7.4) that permits passive diffusion across the BBB—a strict prerequisite for H3R targeting.

Mechanistic Pharmacology: H3 Receptor Inverse Agonism

The H3 receptor is a Gi/o-coupled GPCR that functions as both an autoreceptor (inhibiting histamine release) and a heteroreceptor (inhibiting the release of acetylcholine, dopamine, and norepinephrine). A defining feature of H3R is its high constitutive activity —it actively suppresses neurotransmitter release even in the absence of endogenous histamine.

When a ligand incorporating the N-methyl-bipiperidine core binds to the orthosteric site, it does not merely block histamine; it acts as an inverse agonist . By stabilizing the inactive conformation (R state) of the receptor, it uncouples the Gi/o protein, disinhibiting adenylyl cyclase (AC), raising intracellular cAMP, and ultimately triggering a massive efflux of pro-cognitive neurotransmitters ().

H3R_Pathway Ligand Bipiperidine Ligand (Inverse Agonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binds Asp114 Gi_Protein Gαi/o Protein (Inhibited State) H3R->Gi_Protein Blocks activation AC Adenylyl Cyclase (Disinhibited) Gi_Protein->AC Relieves inhibition cAMP cAMP Levels (Increased) AC->cAMP Synthesizes PKA Protein Kinase A (Activated) cAMP->PKA Activates NT_Release Neurotransmitter Release (ACh, DA, HA) PKA->NT_Release Promotes

Fig 1: Mechanism of H3R inverse agonism driven by bipiperidine binding and subsequent pathway disinhibition.

Structure-Activity Relationship (SAR) Dynamics

To understand the superiority of the N-methyl-bipiperidine core, we must compare it against alternative basic warheads. When grafted onto a standard pyrrolo[2,3-d]pyrimidine scaffold, the bipiperidine moiety drastically outperforms piperazine and morpholine derivatives in both affinity and selectivity. The rigid length of the bipiperidine allows the terminal amine to reach Asp114 while the proximal piperidine ring engages in van der Waals interactions with hydrophobic residues (e.g., Tyr115, Phe398) ().

Table 1: Comparative SAR of Amine Warheads in H3R Ligand Scaffolds

Basic Pharmacophore (Warhead)Scaffold ArchitectureH3R Affinity (pKi)H4R Affinity (pKi)Selectivity Ratio (H3/H4)
N-Me-Bipiperidine Pyrrolo[2,3-d]pyrimidine6.90 < 5.00 > 100-fold
PiperazinePyrrolo[2,3-d]pyrimidine5.454.80~ 4-fold
MorpholinePyrrolo[2,3-d]pyrimidine4.80< 4.00N/A (Inactive)

Data synthesized from structural comparisons of rigidized aliphatic amines. Higher pKi indicates exponentially greater binding affinity.

Self-Validating Experimental Methodologies

To accurately profile compounds containing the N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine core, assays must account for the high lipophilicity and basicity of the molecule, which frequently causes false negatives due to plastic adsorption. The following protocols are engineered with built-in causality and self-validation mechanisms.

Protocol A: Radioligand Displacement Assay (Affinity Profiling)

Objective: Quantify the binding affinity (Ki) of the bipiperidine ligand at the human H3R orthosteric site. Causality: We utilize [3H]-N-α-methylhistamine because it is a highly selective H3R agonist (Kd ~ 0.5 nM). Displacement of this radioligand proves direct competition at the Asp114 anchor site.

  • Membrane Preparation: Resuspend CHO-K1 cells expressing human H3R in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Buffer Optimization (Critical Step): Supplement the buffer with 0.1% BSA (Bovine Serum Albumin) . Causality: BSA acts as a lipid sink, preventing the highly lipophilic bipiperidine from adhering to the polystyrene microplate walls, which would artificially inflate the apparent IC50.

  • Incubation: Add 1 nM [3H]-N-α-methylhistamine and titrate the bipiperidine compound (10 pM to 10 µM). Incubate for 60 minutes at 25°C to reach equilibrium.

  • Filtration & Detection: Harvest onto GF/B filter mats (pre-soaked in 0.5% PEI to reduce non-specific binding). Read via liquid scintillation counting.

  • Self-Validation Criteria:

    • Negative Control: Define Non-Specific Binding (NSB) using 10 µM Thioperamide. System Check: If NSB > 20% of total binding, the assay plate is rejected (indicates membrane degradation).

    • Positive Control: Pitolisant must yield an IC50 within 3-fold of its historical average (~6 nM).

Protocol B: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Objective: Differentiate whether the bipiperidine acts as a neutral antagonist or an inverse agonist. Causality: Because H3R inhibits cAMP production, we must artificially stimulate the system with Forskolin to create a measurable cAMP baseline. Inverse agonists will drive cAMP levels above this Forskolin baseline by shutting down the receptor's basal constitutive activity.

  • Cell Plating: Seed HEK293-hH3R cells in 384-well plates in HBSS buffer containing 0.5 mM IBMX (to prevent cAMP degradation by phosphodiesterases).

  • Stimulation: Add 10 µM Forskolin (AC activator) simultaneously with an EC80 concentration of Histamine (to suppress cAMP).

  • Compound Addition: Add the bipiperidine ligand in a dose-response format. Incubate for 30 minutes.

  • Detection: Lyse cells and add TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

  • Self-Validation Criteria:

    • Calculate the Z'-factor using Forskolin-only (high signal) vs. Forskolin + Histamine (low signal). System Check: The assay is only valid if Z' > 0.5, ensuring sufficient dynamic range to detect inverse agonism.

Screening_Workflow Step1 Compound Synthesis (Bipiperidine Core) Step2 Radioligand Binding ([3H]-N-α-methylhistamine) Step1->Step2 Step3 Functional cAMP Assay (TR-FRET / HTRF) Step2->Step3 Ki < 10 nM Step4 In Vitro ADME (Microsomal Stability, BBB) Step3->Step4 Inverse Agonism Decision Hit-to-Lead Selection Step4->Decision Step5 In Vivo Efficacy (Rodent Cognitive Models) Decision->Step1 Optimization Decision->Step5 Favorable PK

Fig 2: High-throughput screening and validation workflow for bipiperidine-based H3R ligands.

Translational Applications

The integration of the N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine pharmacophore has successfully driven compounds into advanced preclinical models for neurodegenerative and neurodevelopmental disorders. By acting as a potent H3R inverse agonist, these molecules trigger the cortical release of acetylcholine and dopamine. This mechanism is actively being exploited for the treatment of Narcolepsy (promoting wakefulness without the cardiovascular liabilities of amphetamines) and Alzheimer’s Disease (enhancing cholinergic tone synergistically with acetylcholinesterase inhibitors).

References

  • Espinoza, C., et al. (2018). "New lead elements for histamine H3 receptor ligands in the pyrrolo[2,3-d]pyrimidine class." Bioorganic & Medicinal Chemistry Letters, 28(17), 2953-2958. Available at:[Link]

  • Rao, A. U., et al. (2009). "Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 19(21), 6176-6180. Available at:[Link]

  • Sadek, B., et al. (2019). "Histamine H3 receptor antagonists/inverse agonists: Where do they go?" Pharmacology & Therapeutics, 200, 69-84. Available at:[Link]

Biochemical Assays for N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine (CAS: 349535-19-9 / 863377-24-6) is a highly specialized bis-piperidine (bipiperidine) derivative. In modern medicinal chemistry, the rigid, dibasic bis-piperidine scaffold is a privileged pharmacophore primarily utilized in the development of Histamine H3 Receptor (H3R) antagonists and inverse agonists [1]. Secondary pharmacological profiling often reveals off-target or dual-target activity at Sigma-1 ( σ1​ ) receptors , making comprehensive biochemical screening essential for this class of compounds[2].

The Causality of Experimental Design

The necessity for specific assay configurations stems directly from the compound's chemical structure and the target receptor's biology:

  • Dibasic Nature: The bis-piperidine core features two basic nitrogen centers with distinct pKa​ values. At physiological pH, differential protonation states dictate critical salt-bridge interactions with Asp114 in the H3R binding pocket and Glu172 in the σ1​ R pocket[2]. Assays must strictly control pH (typically 7.4) to maintain these ionic interactions.

  • Constitutive Activity of H3R: The H3 receptor exhibits exceptionally high spontaneous (constitutive) activity in the absence of an agonist[3]. Therefore, merely measuring binding affinity ( Ki​ ) is insufficient. Functional assays must be engineered to detect inverse agonism —the ability of the bis-piperidine ligand to actively suppress this baseline signaling[4].

Receptor Signaling & Intervention Points

To contextualize the biochemical assays, it is critical to map the Gi/o​ -coupled signaling cascade of the H3 receptor and where the bis-piperidine ligand intervenes.

G Compound Bis-piperidine Ligand H3R Histamine H3 Receptor (Gi/o) Compound->H3R Binds Asp114 Gprot G-Protein (αi/o + βγ) H3R->Gprot Inverse Agonism (Blocks Activation) AC Adenylyl Cyclase Gprot->AC Prevents Inhibition cAMP cAMP Production AC->cAMP Restores Levels

H3R Gi/o signaling pathway modulation by bis-piperidine inverse agonists.

Core Biochemical Assays & Step-by-Step Protocols

Radioligand Binding Assay (Affinity & Selectivity)

To establish the fundamental binding affinity ( Ki​ ) of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine, competitive radioligand displacement is the gold standard. For H3R, [3H] N- α -methylhistamine ( [3H] NAMH) is utilized due to its high specific activity and selectivity[3].

Self-Validating Control: Incorporate Thioperamide or Pitolisant as reference standards to ensure batch-to-batch membrane viability[5].

Protocol: H3R Competitive Binding

  • Membrane Preparation: Harvest HEK293 or CHO cells stably expressing human H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4) and centrifuge at 100,000 × g for 30 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1-5 µ g/well [3].

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H] NAMH (final concentration ~2 nM), and 25 µL of the bis-piperidine test compound at varying concentrations ( 10−11 to 10−5 M).

  • Equilibration: Incubate the mixture for 120 minutes at 25°C to reach equilibrium[3].

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding[6].

  • Washing & Counting: Wash filters three times with 300 µL of ice-cold buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Functional [35S] GTP γ S Membrane Binding Assay

Because the assay measures the primary consequence of GPCR occupancy (G-protein activation) without downstream amplification, it is the most accurate method to quantify the intrinsic efficacy and inverse agonism of the bis-piperidine scaffold[4].

Workflow Prep 1. Membrane Prep (HEK293/CHO cells) Incubate 2. Incubation (Ligand + GDP + [35S]GTPγS) Prep->Incubate Filter 3. Filtration (GF/B glass fiber) Incubate->Filter Wash 4. Wash (Remove unbound radioligand) Filter->Wash Count 5. Scintillation Counting (Quantify bound radioactivity) Wash->Count

Step-by-step workflow for the functional [35S]GTPγS membrane binding assay.

Protocol: [35S] GTP γ S Assay

  • Buffer Setup: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 5 mM MgCl2​ , 100 mM NaCl, 1 mM DTT, and 0.5% BSA[7].

  • GDP Addition (Critical Step): Add 10 µM GDP to the buffer. Causality: GDP forces the G-proteins into an inactive state, drastically improving the signal-to-noise ratio by suppressing spontaneous [35S] GTP γ S incorporation[7].

  • Reaction Assembly: Mix 5 µg of membrane protein, the test compound, and 0.15 nM [35S] GTP γ S in a final volume of 400 µL[7].

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination: Filter rapidly through GF/B filters, wash with ice-cold buffer, and measure radioactivity. An inverse agonist will reduce [35S] GTP γ S binding below the basal (vehicle-treated) level[5].

TR-FRET cAMP Accumulation Assay

To confirm that the receptor-level interaction translates to downstream phenotypic changes, intracellular cAMP levels are measured. H3R activation inhibits adenylyl cyclase; thus, a potent bis-piperidine inverse agonist will elevate cAMP levels. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred for its high sensitivity and lack of interference from colored compounds[8].

Protocol: LANCE Ultra cAMP Assay

  • Cell Seeding: Plate H3R-expressing cells in a 384-well plate (e.g., 5,000 cells/well)[3].

  • Stimulation: Treat cells with the bis-piperidine compound in the presence of 10 µM Forskolin (to stimulate baseline adenylyl cyclase activity) and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Detection: Add the Europium (Eu) chelate-labeled cAMP tracer and the ULight-labeled cAMP-specific monoclonal antibody[8].

  • Measurement: Incubate for 1 hour at room temperature. Measure the FRET signal using a microplate reader (excitation 320 nm, emission 665 nm). Causality: Endogenous cAMP produced by the cells competes with the Eu-cAMP tracer for antibody binding sites, leading to a decrease in the TR-FRET signal as intracellular cAMP increases[8].

Quantitative Data Presentation

The following table synthesizes the expected pharmacological profile for high-affinity bis-piperidine derivatives (such as N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine and its direct analogs) across the described assays.

Assay TypeTargetParameterExpected Range for Bis-piperidinesReference Standard
Radioligand BindingH3R pKi​ 8.0 - 9.5Thioperamide ( pKi​≈8.4 )
Radioligand Binding σ1​ R pKi​ 7.0 - 8.5Haloperidol ( pKi​≈8.9 )
[35S] GTP γ SH3R pIC50​ (Inverse Agonism)7.5 - 9.0Pitolisant / Thioperamide
TR-FRET cAMPH3R pEC50​ (Antagonism)7.5 - 8.8Clobenpropit

References

  • Morini, G., et al. (2006). Dibasic non-imidazole histamine H3 receptor antagonists with a rigid biphenyl scaffold. Bioorganic & Medicinal Chemistry Letters.
  • Kuder, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry.
  • Harrison, C., & Traynor, J. R. (2003).
  • Sadek, B., et al. (2022). KSK-74: Dual Histamine H3 and Sigma-2 Receptor Ligand with Anti-Obesity Potential.
  • Gao, M., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
  • Savinainen, J. R., et al. (2001). The basic secretagogue compound 48/80 activates G proteins indirectly via stimulation of phospholipase D–lysophosphatidic acid receptor axis and 5-HT1A receptors in rat brain sections. British Journal of Pharmacology.

Sources

Comprehensive Technical Guide: N-Methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine is a highly versatile, nitrogen-rich bipiperidine building block. Featuring two piperidine rings connected via a C4–N1 linkage and flanked by two methyl groups, this compound represents a "privileged scaffold" in medicinal chemistry. It is frequently utilized in the development of G-protein-coupled receptor (GPCR) ligands, particularly Histamine H3 receptor antagonists, and selective kinase inhibitors.

This whitepaper provides an authoritative analysis of its chemical identity, resolves a critical CAS registry discrepancy that frequently disrupts procurement, and outlines a self-validating synthetic methodology grounded in established organic chemistry principles.

Chemical Identity & Structural Disambiguation

A persistent challenge in sourcing this compound is the conflation of CAS registry numbers across commercial databases. As an Application Scientist, ensuring absolute structural accuracy is the first step in any robust experimental pipeline.

Resolving the Isomer Confusion

Many supplier databases erroneously list CAS 863377-24-6 as a synonym for this molecule. However, structural analysis reveals that 863377-24-6 corresponds to a structural isomer: 1-[2-(piperidin-1-yl)ethyl]piperidin-4-amine. The correct, verified CAS registry number for N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine is CAS 349535-19-9 .

Quantitative Data Summaries

Table 1: Physicochemical Properties (CAS 349535-19-9)

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₂H₂₅N₃High sp³ character improves solubility and metabolic stability.
Molecular Weight 211.35 g/mol Low molecular weight leaves ample room for lead optimization (Rule of 5).
Exact Mass 211.2048 DaCritical for high-resolution mass spectrometry (HRMS) validation.
H-Bond Donors 1 (Secondary Amine)Provides a specific vector for receptor hydrogen-bonding.
H-Bond Acceptors 3 (Tertiary/Secondary Amines)Enables multi-point coordination within acidic binding pockets.
Rotatable Bonds 3Low conformational flexibility minimizes entropic penalty upon binding.

Table 2: CAS Disambiguation Matrix

CAS NumberVerified Chemical NameStructural Motif
349535-19-9 N-Methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amineDirect C4–N1 bipiperidine linkage.
863377-24-6 1-[2-(piperidin-1-yl)ethyl]piperidin-4-aminePiperidine rings separated by an ethyl linker.

Synthesis Workflow & Self-Validating Protocols

The synthesis of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine relies on a highly efficient, two-step sequence: a reductive amination followed by a direct carbamate reduction . This protocol is designed to be self-validating ; the success of the first step provides the exact functional group (an N-Boc carbamate) required to generate the terminal N-methyl group in the second step, eliminating the need for exogenous methylating agents like formaldehyde.

Step-by-Step Methodology

Step 1: Reductive Amination (Bipiperidine Core Assembly)

  • Reagent Preparation: Dissolve 1-methylpiperidin-4-one (1.0 eq) and tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Stir at room temperature for 14 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield the Boc-protected bipiperidine intermediate.

  • Causality Check: NaBH(OAc)₃ is specifically chosen over NaBH₄ because its steric bulk and electron-withdrawing acetate groups render it exceptionally selective for the intermediate iminium ion, preventing premature reduction of the starting ketone into an unwanted alcohol.

Step 2: Carbamate Reduction (Direct N-Methylation)

  • Reagent Preparation: Dissolve the intermediate from Step 1 in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Reduction: Carefully add Lithium Aluminum Hydride (LiAlH₄) (3.0 eq) at 0 °C.

  • Reflux: Heat the reaction mixture to reflux (65 °C) for 5 hours.

  • Fieser Workup: Cool to 0 °C and quench sequentially with water (x mL), 15% NaOH (x mL), and water (3x mL) where x = grams of LiAlH₄ used. Filter the granular aluminum salts and concentrate the filtrate.

  • Causality Check: This step is a mechanistic masterclass. Instead of deprotecting the Boc group with TFA and subsequently performing a second reductive amination with formaldehyde, LiAlH₄ directly reduces the carbonyl of the tert-butyl carbamate. The tert-butoxide acts as a leaving group, forming an imine equivalent that is immediately reduced to the target N-methyl group. This guarantees 100% atom-specific methylation.

Workflow Visualization

Synthesis A 1-Methylpiperidin-4-one C Intermediate: Boc-Protected Bipiperidine A->C NaBH(OAc)3 DCE, rt B tert-Butyl piperidin-4-ylcarbamate B->C Reductive Amination D Target Molecule: N-methyl-1-(1-methylpiperidin-4-yl) piperidin-4-amine C->D LiAlH4, THF, reflux (Boc to Methyl)

Figure 1: Two-step synthesis of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine.

Pharmacological Significance & Receptor Interactions

The bipiperidine motif is a classic pharmacophore in neuropharmacology. The basicity of the terminal N-methylamine (pKa ~9.5) ensures it is protonated at physiological pH, allowing it to form a critical salt bridge with conserved aspartate residues (e.g., Asp114) in the binding pockets of aminergic GPCRs.

When utilized as a building block for Histamine H3 receptor antagonists, the bipiperidine core acts as the primary basic recognition moiety. By blocking the presynaptic H3 autoreceptor, these compounds prevent the Gαi/o-mediated inhibition of adenylate cyclase, thereby upregulating the release of neurotransmitters like histamine, acetylcholine, and dopamine.

Signaling Pathway Visualization

Pathway L Bipiperidine Scaffold (CAS 349535-19-9) R Histamine H3 Receptor (Presynaptic GPCR) L->R High Affinity Binding G Gαi/o Protein Activation R->G Conformational Shift cAMP Inhibition of Adenylate Cyclase (Decreased cAMP) G->cAMP Downstream Signaling NT Modulation of Neurotransmitter Release cAMP->NT Cellular Response

Figure 2: Pharmacological signaling pathway of bipiperidine-based GPCR antagonists.

References

  • Bridges, T. M., et al. "Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties." Bioorganic & Medicinal Chemistry Letters, vol. 19, no. 21, 2009, pp. 6116-6119.[Link]

The Structure-Activity Relationship of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine core represents a fascinating, yet underexplored, scaffold in medicinal chemistry. Its rigid, yet conformationally adaptable, bis-piperidine structure offers a unique three-dimensional presentation of pharmacophoric features, making it a compelling starting point for the design of novel therapeutics. This technical guide provides an in-depth analysis of the potential structure-activity relationships (SAR) of this molecule, drawing upon established principles from related piperidine-containing compounds active in the central nervous system (CNS). We will explore the strategic importance of each structural component, propose a systematic approach to its chemical modification, and outline robust experimental protocols for the comprehensive evaluation of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of next-generation therapeutic agents.

Deconstructing the Core Scaffold: Foundational Insights for SAR-Driven Design

The N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine molecule is characterized by two interconnected piperidine rings, each bearing an N-methyl group, and linked by a secondary amine. Understanding the intrinsic properties of this arrangement is paramount for predicting how structural modifications will impact biological activity.[1][2] The piperidine moiety is a privileged structure in medicinal chemistry, known for its presence in numerous approved drugs, primarily due to its ability to confer favorable pharmacokinetic properties and present substituents in well-defined spatial orientations.[3][4]

The key structural features for SAR exploration are:

  • The Bis-Piperidine Core: This rigid framework limits conformational flexibility, which can be advantageous for enhancing selectivity towards a specific biological target. The relative orientation of the two rings (cis/trans isomers) will be a critical determinant of activity.

  • The N-Methyl Groups: These groups significantly influence the basicity and lipophilicity of the molecule. They also present opportunities for steric interactions within a binding pocket.

  • The Secondary Amine Linker: This linker is a key hydrogen bond donor and acceptor, likely playing a crucial role in target engagement. Its basicity and the steric environment around it are prime points for modification.

Below is a graphical representation of the core scaffold, highlighting the key regions for chemical modification.

Caption: Key modification points on the core scaffold.

Strategic Modification and Predicted SAR Outcomes

Based on extensive research into piperidine-containing CNS agents, we can hypothesize the following SAR trends for the N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine scaffold.[5][6]

Variation of the N-Alkyl Groups

The N-methyl groups are a logical starting point for modification. Systematically altering their size and nature can probe the steric and electronic requirements of the target's binding site.

ModificationPredicted Impact on ActivityRationale
Demethylation (N-H) Potential increase in hydrogen bonding capacity, but may alter pKa and solubility.Removal of the methyl group introduces a hydrogen bond donor, which could lead to new interactions with the target.
N-Ethyl, N-Propyl, etc. Increased lipophilicity and steric bulk. May enhance or disrupt binding depending on the pocket size.Gradual increase in alkyl chain length can systematically probe the steric tolerance of the binding site.
N-Benzyl or other arylalkyl groups Introduction of aromatic rings can lead to new π-π stacking or hydrophobic interactions.This is a common strategy to enhance affinity for targets with aromatic residues in their binding pockets.[7]
N-Acyl or N-Sulfonyl Decreased basicity of the piperidine nitrogen. May act as a hydrogen bond acceptor.This modification can significantly alter the electronic properties and may be useful for fine-tuning target engagement.
Modification of the Secondary Amine Linker

The secondary amine linker is a critical interaction point. Its modification can profoundly impact binding affinity and selectivity.

ModificationPredicted Impact on ActivityRationale
N-Alkylation of the linker Increased steric hindrance and loss of a hydrogen bond donor.This is likely to be detrimental to activity if the hydrogen bond is crucial for target recognition.
Replacement with an Amide Introduction of a planar, hydrogen bond accepting group.This would significantly alter the geometry and electronic properties of the linker.
Replacement with an Ether or Alkane Removal of the basic nitrogen and hydrogen bonding capabilities.This would test the importance of the nitrogen's basicity and hydrogen bonding for activity.
Substitution on the Piperidine Rings

Introducing substituents on the piperidine rings can explore additional binding pockets and fine-tune the molecule's physicochemical properties.[2]

ModificationPredicted Impact on ActivityRationale
Hydroxylation Increased polarity and potential for new hydrogen bonds.The position and stereochemistry of the hydroxyl group will be critical.[2]
Fluorination Can block metabolic sites and alter pKa of nearby functional groups.Strategic placement of fluorine atoms is a common tactic in medicinal chemistry to improve metabolic stability.
Introduction of small alkyl or aryl groups Can probe for additional hydrophobic pockets.The stereochemistry of these substitutions will be crucial for optimal interactions.

Synthetic Strategies: A Practical Guide

The synthesis of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine and its derivatives can be efficiently achieved through a multi-step sequence, with reductive amination being a key transformation.[1][8]

General Synthetic Protocol via Reductive Amination

A common and versatile method for constructing the core scaffold involves the reaction of a piperidone with an amine in the presence of a reducing agent.[8]

Step 1: Synthesis of the Intermediate N-methyl-piperidin-4-amine This can be achieved by the reductive amination of N-methyl-4-piperidone with ammonia or a protected amine, followed by deprotection if necessary.

Step 2: Coupling of the Two Piperidine Rings The key step involves the reductive amination of N-methyl-4-piperidone with N-methyl-piperidin-4-amine.

reductive_amination start N-methyl-4-piperidone reaction Reductive Amination start->reaction + amine N-methyl-piperidin-4-amine amine->reaction + reductant Reducing Agent (e.g., Sodium Triacetoxyborohydride) reductant->reaction in solvent (e.g., Dichloromethane) product N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine reaction->product

Caption: Reductive amination workflow for synthesis.

Alternative Synthetic Routes

For generating diversity, alternative strategies such as late-stage functionalization can be employed to introduce new substituents on the piperidine skeleton of the core molecule.[2]

Experimental Protocols for SAR Elucidation

A systematic approach to biological evaluation is crucial for building a comprehensive SAR model.[1]

In Vitro Assays

4.1.1. Target Identification and Binding Affinity

Given the prevalence of piperidine scaffolds in CNS-active compounds, initial screening should focus on a panel of CNS-related G-protein coupled receptors (GPCRs), ion channels, and transporters.[3][5][6]

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of the synthesized analogs for the identified target(s). This is a fundamental assay for quantitative SAR.

  • Cell-Based Functional Assays: To characterize the functional activity of the compounds as agonists, antagonists, or inverse agonists.[9]

4.1.2. In Vitro ADME Profiling

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is critical for identifying compounds with drug-like potential.

  • Solubility: Measurement of aqueous solubility at different pH values.

  • Permeability: Assessment of cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Metabolic Stability: Incubation with liver microsomes or hepatocytes to assess metabolic stability.

In Vivo Evaluation

Promising compounds from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic profile. The choice of animal model will depend on the identified biological target and therapeutic indication.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation target_id Target Identification (Panel Screening) binding Radioligand Binding Assays (Determine Ki) target_id->binding functional Functional Assays (Agonist/Antagonist) binding->functional adme In Vitro ADME (Solubility, Permeability, Stability) functional->adme pk Pharmacokinetic Studies (Bioavailability, Half-life) adme->pk Advance Promising Compounds efficacy Efficacy Studies (Relevant Animal Models) pk->efficacy

Caption: A comprehensive experimental workflow for SAR studies.

Conclusion and Future Directions

The N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine scaffold holds significant potential for the development of novel therapeutic agents, particularly for CNS disorders. While direct SAR studies on this specific molecule are not yet prevalent in the literature, a systematic exploration guided by the principles outlined in this guide can unlock its full potential. Future research should focus on the synthesis and evaluation of a diverse library of analogs to build a robust SAR model. This, coupled with computational modeling and structural biology studies, will pave the way for the rational design of potent and selective drug candidates based on this promising core structure.

References

  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. Available at: [Link]

  • 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine. PubChem. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. Available at: [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

Sources

Methodological & Application

NMR spectroscopy of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine for structural elucidation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Complete Structural Elucidation of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine using Multinuclear and Multidimensional NMR Spectroscopy

Abstract

This comprehensive application note provides a detailed guide for the unambiguous structural elucidation of the bicyclic amine, N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine, a compound representative of scaffolds found in medicinal chemistry and drug development. We present a systematic approach employing a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including 1D (¹H, ¹³C) and 2D correlation experiments (COSY, HSQC, HMBC). The narrative emphasizes the causality behind experimental choices, offering field-proven insights into sample preparation, data acquisition, and spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to apply modern NMR methodologies for definitive molecular characterization.

Introduction and Rationale

The structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. The target molecule, N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine, features two saturated heterocyclic piperidine rings linked by a tertiary amine and functionalized with N-methyl and a primary amine groups. While mass spectrometry can confirm the molecular weight, it cannot define the precise connectivity or stereochemistry. NMR spectroscopy, however, provides unparalleled insight into the molecular framework through the analysis of nuclear spin interactions.

The protons on the saturated piperidine rings often exhibit complex, overlapping signals in the ¹H NMR spectrum, making 1D analysis alone insufficient for a definitive assignment.[1] Therefore, a multi-dimensional approach is not just beneficial but essential. This guide details a workflow that leverages 2D NMR to resolve signal overlap and map the complete covalent framework of the molecule. We will demonstrate how Correlation Spectroscopy (COSY) delineates proton-proton adjacencies within each ring, Heteronuclear Single Quantum Coherence (HSQC) links protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) provides the crucial long-range connectivity information to piece the entire structure together.[2][3]

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is critical for unambiguous spectral assignment. The structure of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine is presented below with the IUPAC-recommended numbering scheme that will be used throughout this guide.

Figure 1: Structure and numbering scheme for the target molecule.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Protocol 1: NMR Sample Preparation

The presence of amine functionalities requires careful consideration of the solvent to avoid peak broadening or exchange phenomena that can obscure data.[4]

Materials:

  • N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine (5-10 mg for ¹H; 20-30 mg for ¹³C and 2D experiments)

  • Deuterated chloroform (CDCl₃), 99.8%+ D

  • Deuterated methanol (CD₃OD), 99.8%+ D (for comparison or solubility issues)

  • High-quality 5 mm NMR tubes[5]

  • Pasteur pipette with a small cotton or glass wool plug

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the sample directly into a clean, dry vial. For a full suite of 2D experiments, a slightly higher concentration (20-30 mg) is recommended to reduce acquisition time.[6]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common first choice for many organic molecules. However, the chemical shift of N-H protons is highly solvent-dependent due to hydrogen bonding.[7][8] Running a sample in a protic solvent like methanol-d (CD₃OD) can sometimes help identify N-H signals as they may shift or exchange with deuterium.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[9]

  • Homogenization: Gently vortex the sample until the solute is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra.[10]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette plugged with glass wool directly into the NMR tube. Avoid cotton wool, as solvents can leach impurities from it.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Data Acquisition

The following parameters are provided as a starting point for a 400 or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

A. 1D ¹H NMR Spectroscopy

  • Purpose: To obtain an overview of all proton environments, their integrations, and coupling patterns.

  • Pulse Program: Standard single-pulse (e.g., zg30)

  • Spectral Width (SW): 12-16 ppm

  • Number of Scans (NS): 8-16

  • Relaxation Delay (D1): 2-5 seconds

  • Acquisition Time (AQ): 2-4 seconds

B. 1D ¹³C{¹H} NMR Spectroscopy

  • Purpose: To identify all unique carbon signals. Proton decoupling is used to simplify the spectrum to singlets.

  • Pulse Program: Standard proton-decoupled pulse-acquire (e.g., zgpg30)

  • Spectral Width (SW): 220-240 ppm

  • Number of Scans (NS): 1024-4096 (dependent on concentration)[6]

  • Relaxation Delay (D1): 2-5 seconds

C. 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other, typically through 2 or 3 bonds (vicinal protons). This is key to mapping out the proton network within each piperidine ring.

  • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf)

  • Spectral Width (F1 and F2): Same as ¹H spectrum (e.g., 12 ppm)

  • Number of Scans (NS): 2-4 per increment

  • Increments (F1 dimension): 256-512

D. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate each proton with the carbon atom to which it is directly attached (one-bond correlation).[11] This experiment is highly sensitive and essential for assigning carbon signals.

  • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2)

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 100-120 ppm (centered on the aliphatic region)

  • ¹JCH Coupling Constant: Optimized for aliphatic C-H (~145 Hz)[12][13]

  • Number of Scans (NS): 2-8 per increment

E. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify longer-range correlations between protons and carbons, typically over 2 or 3 bonds. This is the most critical experiment for connecting the different fragments of the molecule, such as linking the N-methyl groups to the rings and connecting the two piperidine units across the central nitrogen.[14][15]

  • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf)

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 200-220 ppm

  • Long-Range Coupling Constant: Optimized for ⁿJCH where n=2,3 (typically 8-10 Hz)

  • Number of Scans (NS): 8-32 per increment

Data Analysis and Structural Elucidation Workflow

The process of structural elucidation is a systematic puzzle-solving exercise where information from each experiment is layered to build a complete picture.

Figure 3: Key HMBC correlations confirming the molecular backbone.

Key Correlations to Identify:

  • N-Methyl Groups: The protons of the N-methyl group (C7) should show a correlation to the adjacent ring carbons, C2 and C6. Similarly, C7' protons will correlate to C2' and C6'. This confirms the position of the methyl groups on the ring nitrogens. [16]2. Ring-Linkage: This is the most crucial piece of evidence. The methine proton at C4 (H4) should show a 3-bond correlation to the C4' carbon of the other ring across the central nitrogen. Conversely, the H4' proton should show a correlation to the C4 carbon. These reciprocal correlations unambiguously confirm the linkage between the two piperidine units.

  • Intra-Ring Correlations: Numerous 2- and 3-bond correlations will confirm the assignments made from the COSY spectrum. For example, H2 will correlate to C3, C4, and C6.

Summarized Data and Interpretation

After a full analysis, the data should be compiled into a comprehensive table. The following is a hypothetical assignment based on known chemical shift ranges for piperidine derivatives. [17][18][19]

Atom # Predicted ¹³C Shift (δ, ppm) Predicted ¹H Shift (δ, ppm) Multiplicity Key HMBC Correlations (from H)
C2/C6 55-60 2.8-3.2 m C3/C5, C4, C7
C3/C5 25-30 1.4-1.8 (ax), 1.9-2.2 (eq) m C2/C6, C4
C4 50-55 2.5-2.9 m C2, C3, C5, C6, C4'
C7 42-47 2.2-2.5 s (3H) C2, C6
C2'/C6' 55-60 2.8-3.2 m C3'/C5', C4', C7'
C3'/C5' 30-35 1.5-1.9 (ax), 2.0-2.3 (eq) m C2'/C6', C4'
C4' 60-65 2.6-3.0 m C2', C3', C5', C6', C4
C7' 42-47 2.2-2.5 s (3H) C2', C6'

| NH₂ | N/A | 1.0-3.0 (variable) | br s (2H) | C4, C5, C6 |

Note: Axial (ax) and equatorial (eq) protons on the same carbon are diastereotopic and will have different chemical shifts. The primary amine (NH₂) protons are attached to nitrogen, not carbon, and thus do not have a corresponding signal in the ¹³C spectrum.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural elucidation of complex molecules like N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine. By systematically applying this suite of experiments, one can overcome the challenges of signal overlap inherent in saturated heterocyclic systems. The COSY experiment establishes intra-ring connectivity, the HSQC experiment links protons to their parent carbons, and the HMBC experiment provides the crucial long-range correlations that piece the entire molecular puzzle together. This workflow represents a self-validating system that ensures high confidence in the final structural assignment, a critical requirement in all areas of chemical science and drug discovery.

References

  • Ohtani, H., & Ishida, M. (2022). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Magnetic Resonance in Chemistry, 60(10), 946-952.
  • Laszlo, P. (1967). Solvent effects and nuclear magnetic resonance. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402.
  • University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Ottawa. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • D'Silva, C., & da Silva, J. (2014). 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture. The Journal of Physical Chemistry B, 118(33), 9996-10005. [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Zeng, Z., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(23), 14116-14122. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (2022). Relevant portion of the experimental 1H NMR spectrum of 0.1 M N-CH2D-2-methylpiperidine. [Link]

  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Retrieved from [Link]

  • JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Martin, G. E. (2019). Applications of i-HMBC for structure confirmation of complex natural products. Magnetic Resonance in Chemistry, 57(9), 589-601. [Link]

  • MDPI. (2024). N-Hydroxypiridinedione: A Privileged Heterocycle for Targeting the HBV RNase H. Molecules, 29(12), 2908. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

  • ResearchGate. (n.d.). Structural elucidation of compounds 1 and 2. [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Wang, Y., et al. (2023). Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans. Molecules, 28(6), 2539. [Link]

  • Navarro-Vázquez, A., & Griesinger, C. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]

  • University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

Sources

Application Note: Formulation and Solubility Characterization of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine for In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The successful execution of in vivo studies is fundamentally reliant on the development of appropriate drug formulations that ensure accurate and reproducible dosing.[1][2] This is particularly challenging for novel chemical entities with non-optimal physicochemical properties, such as poor aqueous solubility.[3][4] N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine is a diamine compound whose structure suggests it is a weak base with potentially limited aqueous solubility at physiological pH. This application note provides a comprehensive guide for researchers to characterize the solubility of this compound and develop suitable, stable formulations for preclinical in vivo evaluation. We will detail protocols for solubility assessment, outline rational formulation strategies, and provide step-by-step procedures for preparing simple aqueous and co-solvent-based formulations. The causality behind each step is explained to empower scientists to make informed decisions and troubleshoot potential challenges.

Compound Profile: N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine

A thorough understanding of the compound's physicochemical properties is the cornerstone of rational formulation design.[5]

  • Structure: alt text

    (Image Source: PubChem CID 2761147)

  • Physicochemical Properties: The presence of three amine groups (two tertiary within the piperidine rings and one secondary linking them) makes this a polybasic compound. Its solubility is expected to be highly dependent on pH, with significantly greater solubility in acidic conditions where the amine groups become protonated and form soluble salts.

PropertyValue / PredictionSourceSignificance for Formulation
IUPAC Name 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-aminePubChem[6]Ensures correct compound identification.
Molecular Formula C₁₂H₂₅N₃PubChem[6]Used for molecular weight and concentration calculations.
Molecular Weight 211.35 g/mol PubChem[6]Critical for preparing solutions of a specific molarity or mg/mL concentration.
Nature Weakly BasicInferred from structureThe primary driver for formulation strategy. pH adjustment will be a key technique to enhance solubility.[4][7]
pKa (Predicted) > 9.0 for piperidine nitrogensInferredThe pKa values determine the pH range over which the compound ionizes. To achieve >99% ionization and maximize solubility, the formulation pH should be at least 2 units below the lowest pKa.
logP (Predicted) ~1.5 - 2.5InferredIndicates moderate lipophilicity. While not extremely high, it suggests that co-solvents, surfactants, or lipid-based systems could be effective solubilization strategies if pH adjustment alone is insufficient.[8]

Foundational Solubility Assessment

Before developing a full formulation, it is critical to determine the compound's intrinsic solubility. This is typically done through a tiered approach, starting with a high-throughput kinetic assay and progressing to a more definitive thermodynamic assay.[9][10]

G cluster_0 Solubility Assessment Workflow A Start: Compound (Solid or DMSO stock) B Protocol 3.1: Kinetic Solubility Assay (High-throughput screening) A->B C Is Solubility Sufficient for Target In Vivo Dose? B->C D Proceed to Formulation C->D Yes E Protocol 3.2: Thermodynamic Solubility Assay (Shake-Flask Method) C->E No F Characterize pH-Solubility Profile (Test in various pH buffers) E->F G Data informs rational formulation strategy selection F->G G cluster_1 Formulation Development & Validation A Select Strategy based on Solubility Data & Route (e.g., pH adjustment) B Protocol 4.X: Prepare Test Formulation A->B C Characterize Formulation: - Visual (Clarity) - pH Measurement - Concentration (HPLC) B->C D Does it meet specifications? C->D E Protocol 5.1: Stability Assessment (e.g., 24h at RT and 4°C) D->E Yes H Reformulate: - Adjust pH/excipients - Try new strategy D->H No F Is Formulation Stable? E->F G Ready for In Vivo Dosing F->G Yes F->H No H->B

Diagram 2. General workflow for formulation development and validation.
Strategy 1: pH Adjustment (Salt Formation)

This is the most direct and preferred method for ionizable compounds. [7]By lowering the pH of the vehicle, the basic amine groups are protonated, forming a more soluble salt in situ.

  • Mechanism: R₃N (insoluble) + H⁺A⁻ → R₃NH⁺A⁻ (soluble salt)

  • Advantages: Simple, avoids potentially toxic organic co-solvents, often suitable for intravenous (IV) administration.

  • Considerations: The final pH must be tolerable for the chosen route of administration. [11][12]For IV, a pH between 4 and 9 is generally acceptable, though values closer to physiological pH (7.4) are ideal. High concentrations of the salt may still precipitate.

  • Common Acidifying Agents: Hydrochloric acid, Citric acid, Tartaric acid. [13][14]

Strategy 2: Co-solvents

Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle. [4][7]This is often combined with pH adjustment.

  • Mechanism: The co-solvent disrupts the hydrogen bonding network of water, making it a more favorable environment for a lipophilic solute.

  • Advantages: Can significantly increase the solubility of compounds that are not sufficiently soluble even with pH adjustment.

  • Considerations: Co-solvents can have their own toxicities and pharmacological effects, which must be considered. [15][16]The potential for the drug to precipitate upon injection and dilution in the bloodstream is a critical risk that must be evaluated. [7]* Common Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO). [15][17]

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the nonpolar regions of a drug molecule, increasing its apparent water solubility. [3][18]

  • Mechanism: The lipophilic part of the drug molecule partitions into the cyclodextrin's central cavity, forming a soluble inclusion complex. [4]* Advantages: Can formulate highly insoluble compounds, often used in commercial products.

  • Considerations: Can be limited by the binding affinity and stoichiometry. Certain cyclodextrins can cause renal toxicity at high concentrations.

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®). [17]

    Strategy Pros Cons Best For
    pH Adjustment Simple, clean vehicle, suitable for IV. Limited by compound's salt solubility; pH constraints for in vivo use. Weakly basic/acidic drugs with moderate-to-high salt solubility.
    Co-solvents High solubilization capacity. Potential for vehicle toxicity/pharmacology; risk of precipitation upon dilution. [7][15] Oral or IV formulations where pH adjustment is insufficient.

    | Cyclodextrins | High solubilization capacity; can improve stability. | Potential for toxicity; can be expensive; may alter drug pharmacokinetics. | Difficult-to-formulate compounds for various routes. |

Formulation Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the active pharmaceutical ingredient (API) and formulation excipients.

Protocol: Preparation of a Simple Aqueous Formulation (e.g., for IV use)

Objective: To prepare a 5 mg/mL solution of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine in a citrate-buffered saline vehicle, pH ~4.5.

Materials:

  • N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine (API)

  • Citric Acid, Monohydrate

  • Sodium Chloride (NaCl)

  • Sodium Hydroxide (NaOH), 1N solution

  • Water for Injection (WFI)

  • Sterile 0.22 µm syringe filter

Methodology:

  • Vehicle Preparation:

    • Prepare a 10 mM Citrate buffer. To ~80% of the final volume of WFI, add the calculated amount of Citric Acid.

    • Add NaCl to achieve isotonicity (0.9% w/v or ~154 mM).

    • Adjust the pH to 4.5 using the 1N NaOH solution while stirring.

    • Add WFI to reach the final volume.

  • API Solubilization:

    • Weigh the required amount of API for the target concentration (e.g., 50 mg for 10 mL of formulation).

    • Slowly add the API to the pH 4.5 citrate-buffered saline vehicle while stirring. The acidic environment will facilitate the formation of the citrate salt and promote dissolution.

  • Final Checks & Sterilization:

    • Once fully dissolved, check the final pH and adjust if necessary. The solution should be clear and free of particulates.

    • For parenteral administration, sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile vial. [19]4. Concentration Verification: Before use, confirm the final concentration of the API in the formulation using a validated analytical method (e.g., HPLC).

Protocol: Preparation of an Oral Formulation with a Co-solvent

Objective: To prepare a 20 mg/mL suspension/solution using a PEG 400 and water co-solvent system.

Materials:

  • N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine (API)

  • Polyethylene Glycol 400 (PEG 400)

  • Purified Water

Methodology:

  • Solubility Screen: First, determine the solubility of the API in pure PEG 400 and various ratios of PEG 400:Water (e.g., 80:20, 50:50). This identifies the minimum amount of co-solvent needed.

  • Formulation Preparation (assuming a 50:50 PEG 400:Water vehicle is sufficient):

    • Weigh the required amount of API (e.g., 200 mg for 10 mL of formulation).

    • Add the API to the required volume of PEG 400 (5 mL).

    • Vortex or sonicate until the API is fully dissolved in the PEG 400. This may require gentle warming.

    • Slowly add the required volume of water (5 mL) to the PEG 400/API mixture while stirring.

  • Final Observation:

    • Observe the final formulation. It should be a clear solution. If it becomes cloudy or forms a precipitate, a higher proportion of PEG 400 is required.

    • This formulation is suitable for oral gavage.

Formulation Stability Assessment

Establishing the stability of a preclinical formulation is a critical step to ensure the test subject receives the intended dose. [1][20][21]For early-stage studies, short-term stability is often sufficient.

Objective: To assess the physical and chemical stability of the prepared formulation over 24-48 hours at relevant storage and use conditions.

Methodology:

  • Sample Preparation: Prepare the formulation as described in Section 5.0.

  • Storage: Aliquot the formulation into several vials. Store them under different conditions:

    • Refrigerated (2-8 °C)

    • Room Temperature (~25 °C)

  • Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 4h, 8h, 24h, 48h).

  • Analysis: At each time point, perform the following analyses:

    • Visual Inspection: Check for precipitation, crystallization, or color change.

    • pH Measurement: Ensure the pH remains within the target range.

    • Chemical Purity/Potency: Use HPLC to determine the concentration of the API. Compare the result to the T=0 value.

  • Acceptance Criteria: A common acceptance criterion for preclinical formulations is that the concentration remains within ±10% of the initial (T=0) concentration, with no observed physical changes. [1]

Conclusion

The development of a viable formulation for N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine is an achievable goal that hinges on a systematic, data-driven approach. As a weak base, its solubility is highly pH-dependent, making pH adjustment the primary and most effective formulation strategy. By first conducting thorough kinetic and thermodynamic solubility assessments, researchers can select the most appropriate vehicle system—whether a simple buffered aqueous solution or a more complex co-solvent or cyclodextrin-based system—to achieve the target concentration. Following the detailed protocols for formulation preparation and subsequent stability testing will ensure the delivery of a consistent and accurate dose, thereby generating reliable and reproducible data in pivotal in vivo studies.

References

  • Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development.
  • Huynh, T. (2026, March 12). Preclinical Dose-Formulation Stability. Pharmaceutical Technology.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 65-79.
  • Coriolis Pharma. (n.d.). Stability Studies.
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. The Altascientist.
  • Scott, C., & Ritter, N. (2021, March 9). Stability Testing: Monitoring Biological Product Quality Over Time.
  • World Pharma Today. (2025, October 17).
  • Sun, D., et al. (2021). Development of In Vivo Predictive pH-Gradient Biphasic Dissolution Test for Weakly Basic Drugs: Optimization by Orthogonal Design. AAPS PharmSciTech, 22(7), 243.
  • Davis, M. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • WuXi AppTec DMPK. (2024, March 15).
  • Matias, M., et al. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • Gad, S. C. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521.
  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies.
  • Lubrizol Life Science Health. (2022, March 29).
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. The Altascientist.
  • Kumar, A. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Singh, A. et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • I. J. P. S. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • CompoundingToday.com. (n.d.). pH Adjusting Database.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761147, 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 4(5), 080-087.
  • Chem-Impex. (n.d.). Methyl-(1-methyl-piperidin-4-ylmethyl)amine.
  • Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3536-3549.
  • Muselík, J., et al. (2015). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices.
  • Pharmaceutical Technology. (2022, November 2).
  • Creative Biolabs. (2019, December 27). Solubility Assessment Service.
  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility.
  • Sigma-Aldrich. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidin-4-amine.
  • ChemicalBook. (2026, January 13). 1-Methylpiperidin-4-amine (CAS 41838-46-4).
  • BroadPharm. (n.d.). Piperidine-4-sulfonic acid methyl-(1-methyl-piperidin-4-yl)-amide.
  • Chem-Impex. (n.d.). 4-Amino-1-methylpiperidine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine.

Sources

Troubleshooting & Optimization

Troubleshooting common issues in N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine Experiments

Welcome to the technical support center for experiments involving N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this complex bis-piperidine derivative. The following content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Section 1: Synthesis & Purification

Question 1: My reductive amination reaction to synthesize N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine has a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the reductive amination between a piperidone precursor (e.g., 1-methylpiperidin-4-one) and an amine (e.g., N,1-dimethylpiperidin-4-amine) are common and can typically be traced to several key factors:

  • Inefficient Imine/Enamine Formation: The initial condensation between the ketone and the amine to form the iminium ion intermediate is a critical equilibrium-driven step. If this equilibrium is not favored, the overall yield will be poor.

    • Solution: The reaction is often acid-catalyzed. Adding a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate imine formation.[1] Additionally, ensure your reagents are anhydrous, as water can hydrolyze the iminium ion back to the starting materials.

  • Inappropriate Choice of Reducing Agent: The selection of the reducing agent is paramount for success. A reducing agent that is too powerful or not selective enough can cause significant side reactions.

    • Problem: Strong hydrides like sodium borohydride (NaBH₄) can readily reduce the starting ketone to its corresponding alcohol before it has a chance to form the imine, leading to a major byproduct and reduced yield.[1]

    • Solution: Employ a milder, more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this purpose due to its high selectivity and tolerance for mildly acidic conditions.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises safety and waste disposal concerns.[2]

  • Suboptimal Reaction Conditions: Temperature and solvent play a crucial role.

    • Solution: While many reductive aminations run well at room temperature, gentle heating (e.g., to 40-50 °C) may be required for sterically hindered or less reactive substrates.[1] Anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are excellent choices as they are compatible with NaBH(OAc)₃ and do not interfere with imine formation.[1]

Question 2: My TLC analysis shows multiple spots, including one that corresponds to the starting piperidone. What are the common side products and how can I minimize them?

Answer: The presence of multiple spots indicates an incomplete reaction and/or the formation of side products. The most common culprits in this synthesis are:

  • Unreacted Starting Material: The most straightforward issue. This points to insufficient reaction time, low temperature, or inefficient catalysis.

  • Alcohol Byproduct: As mentioned above, this results from the direct reduction of the starting ketone (1-methylpiperidin-4-one). This is a strong indicator that your reducing agent is not selective enough.[1]

  • Over-Alkylation Products: While less common when coupling two secondary amines, it's a possibility if there are primary amine impurities.

  • Enamine Intermediate: The enamine can be a stable intermediate that may not fully convert to the desired product.

Minimization Strategies:

  • Confirm Imine Formation First: Consider a stepwise approach. Mix the ketone, amine, and acid catalyst in the solvent and stir for 1-2 hours at room temperature before adding the reducing agent. This allows the iminium ion to form in sufficient concentration.[1]

  • Use the Right Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine component to ensure the ketone is fully consumed.

  • Switch to NaBH(OAc)₃: If you are using NaBH₄ or another less selective agent, switching to sodium triacetoxyborohydride is the most effective way to prevent alcohol byproduct formation.[1]

Question 3: I'm struggling to purify the final compound using standard silica gel chromatography. It streaks badly and the recovery is poor. What should I do?

Answer: N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine is a highly polar, basic compound. These characteristics cause strong, often irreversible, binding to the acidic silanol groups on standard silica gel, leading to streaking, low resolution, and poor recovery.[3][4]

Here are several proven strategies to overcome this challenge:

  • Basified Silica Gel: Deactivate the acidic sites on the silica. You can either purchase commercially prepared "basic" silica or prepare it yourself by slurrying standard silica gel in your eluent system containing 1-2% of a base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[4]

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: This is an excellent choice for purifying basic compounds as it minimizes the strong acidic interactions.[3][5]

    • Reversed-Phase C18 Chromatography: If the compound has sufficient hydrophobic character, reversed-phase (RP) chromatography using a water/acetonitrile or water/methanol gradient with a modifier like trifluoroacetic acid (TFA) or formic acid can be effective. However, removing water from the final product can be challenging.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for purifying very polar compounds that are not well-retained in reversed-phase.[6] It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous or polar solvent (like water).[6]

  • Strong Cation Exchange (SCX) Chromatography: This is a highly effective purification method for basic compounds.[7] The basic amine product is loaded onto the acidic SCX column, where it is retained. Non-basic impurities are washed away. The pure product is then eluted by washing the column with a solution of a stronger base, such as ammonia in methanol.[7]

Purification Method Principle Advantages Considerations
Basified Silica Normal Phase; minimizes interaction with acidic silica.Simple to implement, uses common solvents.May still have some streaking; requires base additive.
Amine-Functionalized Silica Normal Phase; provides a basic surface.Excellent peak shape for amines.More expensive than standard silica.
HILIC Aqueous Normal Phase; separates based on hydrophilicity.Ideal for very polar compounds.[6]Solvent systems (ACN/H₂O) can be tricky to optimize.
SCX Chromatography Ion Exchange; binds and releases basic compounds.High purity achievable; excellent for catching all basic species.Requires specific columns and elution protocols (load, wash, elute).[7]
Section 2: Analytical & Characterization

Question 4: The ¹H NMR spectrum of my product is complex and difficult to interpret. Are there any expected chemical shifts or features I should look for?

Answer: Yes, while the spectrum for a bis-piperidine system can be complex due to overlapping signals and potential conformational isomers, there are distinct features to look for. The molecule has a degree of symmetry which can simplify interpretation.

Expected ¹H NMR Features:

Proton Type Approximate Chemical Shift (ppm) Multiplicity Key Notes
N-CH₃ (Piperidine) 2.2 - 2.4Singlet (s)Should integrate to 3 protons.
N-CH₃ (Bridge) 2.3 - 2.6Singlet (s)Should integrate to 3 protons. May overlap with other N-CH₃.
Piperidine CH (adjacent to N) 2.7 - 3.1Multiplet (m)Axial and equatorial protons will be distinct.
Piperidine CH₂ (other) 1.4 - 2.0Multiplet (m)Often a complex, broad region of overlapping signals.
Piperidine CH (at C4) 2.5 - 2.9Multiplet (m)The methine proton at the point of substitution.

Due to the complexity and potential for overlapping signals from the two piperidine rings, a 2D NMR experiment like COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) is highly recommended for unambiguous assignment.[8][9]

Question 5: My compound seems to be degrading over time, evidenced by a color change from colorless to yellow/brown. What is causing this and how can I prevent it?

Answer: The observed color change is a classic sign of degradation, most commonly due to oxidation. Tertiary amines, like the ones present in your molecule, are susceptible to oxidation at the nitrogen atom, especially when exposed to air (oxygen) and light.[10] This can form N-oxide species and other degradation products.

Prevention and Storage Best Practices:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., Argon or Nitrogen) whenever possible.[11] This is the most effective way to prevent oxidation.

  • Temperature Control: Store the compound at low temperatures, typically 2-8 °C, to slow the rate of any potential degradation reactions. Avoid repeated freeze-thaw cycles.[11]

  • Light Protection: Store samples in amber vials or protect them from light to prevent photochemical degradation.

  • Container Choice: Use tightly sealed containers made of inert materials like glass or high-density polyethylene (HDPE) to prevent contamination and exposure to air and moisture.[11] Amines are hygroscopic and can absorb moisture from the air, which can also facilitate degradation.[11]

Experimental Protocols & Workflows

Protocol 1: Synthesis via Reductive Amination

This protocol outlines a reliable method for the synthesis of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine.

Materials:

  • 1-Methylpiperidin-4-one (1.0 equiv.)

  • N,1-dimethylpiperidin-4-amine (1.1 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • Acetic Acid (0.1 equiv.)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1-methylpiperidin-4-one and N,1-dimethylpiperidin-4-amine.

  • Add anhydrous DCE to dissolve the reactants (approx. 0.1 M concentration).

  • Add the catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Workflow & Troubleshooting Diagrams

Diagram 1: Synthesis and Purification Workflow This diagram illustrates the general experimental sequence from starting materials to the purified final product.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants 1-Methylpiperidin-4-one + N,1-dimethylpiperidin-4-amine Reaction Reductive Amination (DCE, Acetic Acid, NaBH(OAc)3) Reactants->Reaction Workup Aqueous Workup (NaHCO3, Extraction) Reaction->Workup Crude Crude Product Workup->Crude Purify Chromatography (e.g., SCX or Basified Silica) Crude->Purify Pure Pure Product Purify->Pure Characterize Characterization (NMR, MS, etc.) Pure->Characterize

Caption: General workflow for synthesis and purification.

Diagram 2: Troubleshooting Low Reaction Yield This decision tree helps diagnose and solve issues related to low product yield during synthesis.

G start Low Yield Observed check_sm TLC/LC-MS shows mostly starting material? start->check_sm check_alcohol Major byproduct is an alcohol? check_sm->check_alcohol No incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes wrong_reductant Incorrect Reducing Agent check_alcohol->wrong_reductant Yes other Other issues (e.g., degradation) check_alcohol->other No solution_incomplete Increase reaction time/temp. Add catalytic acid. Ensure anhydrous conditions. incomplete_reaction->solution_incomplete solution_reductant Switch to a selective agent like NaBH(OAc)3. wrong_reductant->solution_reductant

Caption: Decision tree for troubleshooting low synthesis yields.

References

  • Wang, Z., et al. (2013). Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. PubMed. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Labex.hu. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2018, June 18). How can I isolate polar basic compound with silica gel column chromatography?. Retrieved from [Link]

  • Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Eide-Haugmo, I., et al. (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Retrieved from [Link]

  • ResearchGate. (2021, April 12). (PDF) Stability of Structurally Varied Aqueous Amines for CO2 Capture. Retrieved from [Link]

  • Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • Mapes, C. M., & Mani, N. S. (2007). High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). Organic Process Research & Development. Retrieved from [Link]

  • Singh, H. P., et al. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research. Retrieved from [Link]

  • Funk, T. W., & Berlin, K. D. (2015). The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. Synfacts. Retrieved from [Link]

  • Asymmetric. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Saha, J., et al. (2018). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PMC. Retrieved from [Link]

  • Mapes, C. M., & Mani, N. S. (2007). High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). Figshare. Retrieved from [Link]

  • Waridel, P., et al. (2018). Improved Synthesis of N-Methylcadaverine. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. PubMed Central. Retrieved from [Link]

  • Johnson & Johnson Pharmaceutical Research and Development, L.L.C. (2007). High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). ACS Publications. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. TÜBİTAK Academic Journals. Retrieved from [Link]

  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Li, G., et al. (2016). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. PMC. Retrieved from [Link]

  • Reddit. (2024, February 4). Does piperidine work in reductive amination like this?. r/chemhelp. Retrieved from [Link]

Sources

Addressing solubility and stability issues of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine in assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As drug development professionals, working with highly basic, polyamine-like scaffolds such as N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine presents unique physicochemical challenges. This bis-piperidine derivative contains three aliphatic amines (two tertiary, one secondary). With predicted pKa values well above 9.0, this molecule exists as a polycation at physiological pH (7.4).

This guide bridges the gap between structural chemistry and assay performance, explaining the causality behind common experimental failures and providing self-validating protocols to ensure your data remains robust and reproducible.

Part 1: Troubleshooting FAQs

Q1: My compound precipitates immediately upon dilution from DMSO into the assay buffer. How do I prevent this? Root Cause: Polycationic amines undergo rapid phase separation and precipitation when introduced to buffers containing multivalent anions (like phosphate or sulfate). This is driven by electrostatic cross-linking between the protonated piperidine nitrogens and the multivalent buffer ions 1. Solution: Abandon Phosphate-Buffered Saline (PBS). Transition to zwitterionic buffers such as HEPES or MOPS (pH 7.2–7.4). Zwitterionic buffers do not form insoluble ion pairs with polyamines. Additionally, ensure the compound is formulated as a hydrochloride (HCl) or trifluoroacetate (TFA) salt rather than a free base to maximize aqueous thermodynamic solubility.

Q2: We observe a rapid drop-off in activity at low nanomolar concentrations, leading to non-sigmoidal dose-response curves. What is happening? Root Cause: The protonated piperidine nitrogens act as cationic anchors, binding strongly to the negatively charged silanol groups on glass or the oxidized surfaces of standard tissue-culture (TC) treated polystyrene plates 2. This non-specific adsorption depletes the free compound concentration, artificially shifting your apparent IC50/EC50. Solution: Implement a blocking strategy. Use ultra-low attachment (polypropylene or PEG-coated) microplates. Supplement your assay buffer with a non-ionic surfactant (e.g., 0.01% Tween-20) and a carrier protein (e.g., 0.1% BSA) to competitively mask surface binding sites.

Q3: Stock solutions stored in DMSO lose potency over a few weeks. Is the compound unstable? Root Cause: Aliphatic amines with sp3-hybridized nitrogens are highly susceptible to N-oxidation. DMSO can facilitate this oxidation, especially in the presence of dissolved oxygen and trace water absorbed during freeze-thaw cycles 3. Water is a major driver of compound loss in DMSO repositories [[4]](). Solution: Prepare single-use aliquots in anhydrous DMSO. Purge the headspace of the vials with an inert gas (Argon) before sealing, and store at -80°C.

Part 2: Standard Operating Protocols (SOPs)

Protocol: Self-Validating Stock Preparation and Assay Dilution

Objective: To create a stable, adsorption-free working solution of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine.

  • Desiccation: Equilibrate the lyophilized compound to room temperature in a desiccator for 30 minutes before opening to prevent condensation (hygroscopic polyamines absorb water rapidly).

  • Primary Stock Formulation: Dissolve the compound in anhydrous, mass-spectrometry grade DMSO to a concentration of 10 mM. Vortex for 60 seconds until visually clear.

  • Aliquot & Purge: Dispense into single-use polypropylene amber vials (e.g., 10 µL per vial). Gently blow Argon gas over the liquid surface for 3 seconds to displace oxygen. Cap immediately.

  • Storage & Validation: Store at -80°C.

    • Self-Validation Step A: Run LC-MS on a control aliquot on Day 0 and Day 30 to verify the absence of the M+16 (N-oxide) degradation peak.

  • Aqueous Dilution: On the day of the assay, thaw one aliquot at room temperature. Perform serial dilutions in an intermediate solvent (e.g., 100% DMSO) before making a final 1:100 spike into the assay buffer (50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

    • Self-Validation Step B: Perform a serial dilution recovery test. Spike the compound into the assay buffer, incubate for 1 hour in the assay microplate, and quantify the remaining free compound via LC-MS/MS. Recovery should be >95%.

Part 3: Data Presentation

Table 1: Buffer Compatibility Matrix for Bis-Piperidine Derivatives

Buffer SystemAnion ValencyPrecipitation RiskRecommended Use
PBS (Phosphate) Multivalent (-2, -3)HighAvoid for polyamines
Tris-HCl Monovalent (-1)LowAcceptable (Monitor pH shifts)
HEPES ZwitterionicVery LowOptimal for Cellular Assays
MOPS ZwitterionicVery LowOptimal for Biochemical Assays

Table 2: Storage Conditions and Expected Half-Life (t1/2)

Solvent / MatrixStorage TempAtmosphereExpected t1/2
Aqueous Buffer (pH 7.4)4°CAmbient Air< 24 Hours
Standard DMSO-20°CAmbient Air2 - 4 Weeks
Anhydrous DMSO-80°CArgon Purged> 12 Months

Part 4: Mechanistic Diagrams

Workflow Start Lyophilized Powder DMSO Reconstitute in Anhydrous DMSO (Max 10 mM) Start->DMSO Aliquot Aliquot & Purge with Argon (Prevent N-Oxidation) DMSO->Aliquot Store Store at -80°C (Protect from light) Aliquot->Store Buffer Dilute in Zwitterionic Buffer (e.g., HEPES + 0.01% Tween-20) Store->Buffer Assay Transfer to Low-Binding Plate (Run Assay) Buffer->Assay

Fig 1. Optimized handling workflow for polyamine derivatives to prevent degradation and adsorption.

Logic Compound Bis-Piperidine Amine Prop1 Polycationic at pH 7.4 Compound->Prop1 Prop2 sp3-Nitrogen Lone Pairs Compound->Prop2 Issue1 Phosphate Precipitation Prop1->Issue1 Multivalent Anions Issue2 Plastic Adsorption Prop1->Issue2 Negatively Charged Surfaces Issue3 N-Oxidation in DMSO Prop2->Issue3 Dissolved O2 + H2O Sol1 Use HEPES/MOPS Issue1->Sol1 Sol2 Low-Binding Plastics + Carrier Protein Issue2->Sol2 Sol3 Anhydrous DMSO + Argon Purge Issue3->Sol3

Fig 2. Root cause analysis of bis-piperidine assay failures and corresponding mechanistic solutions.

References

  • [3] Electrifying amine carbon capture with robust redox-tunable acids - PMC - NIH. National Institutes of Health. 3

  • [1] DNA aggregation and resolubilization in the presence of polyamines probed at the single molecule level using nanopores - PMC. National Institutes of Health. 1

  • [2] Effect of basicity and hydrophobicity of amines on their adsorption onto charcoal. ResearchGate.2

  • [4] Does anybody know the stability of denopamine in DMSO?. ResearchGate. 4

Sources

Identifying and minimizing off-target effects of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine (CAS 349535-19-9). This compound features a highly basic 1,4'-bipiperidine (bis-piperidine) scaffold. While this structural motif is highly valuable in medicinal chemistry for enhancing aqueous solubility and acting as a linker or pharmacophore for central nervous system (CNS) targets, its diamine nature introduces significant polypharmacology and toxicity risks.

This guide provides drug development professionals with field-proven troubleshooting protocols to identify, understand, and minimize the off-target effects associated with this specific scaffold.

Frequently Asked Questions (FAQs)

Q: Why does the 1,4'-bipiperidine scaffold trigger so many off-target safety alerts in early screening? A: The core issue lies in its physicochemical properties. The bis-piperidine motif contains two highly basic tertiary/secondary amines (typically exhibiting a pKa > 8.5). At physiological pH (7.4), these amines are predominantly protonated. This creates a Cationic Amphiphilic Drug (CAD) profile when paired with lipophilic domains, leading to lysosomal trapping. Furthermore, the protonated nitrogen closely mimics endogenous biogenic amines (like dopamine, serotonin, and histamine), leading to promiscuous binding across various G-protein coupled receptors (GPCRs) .

Troubleshooting Guide 1: hERG K+ Channel Blockade (Cardiotoxicity)

Symptom: Your lead compounds incorporating the bis-piperidine scaffold are showing high affinity (IC50 < 10 µM) in hERG binding assays, leading to QT interval prolongation in preclinical cardiac safety models.

Causality: The human ether-a-go-go-related gene (hERG) encodes the Kv11.1 potassium channel, which is crucial for cardiac action potential repolarization. The central cavity of the hERG channel is uniquely susceptible to trapping basic amines. The protonated nitrogen of the piperidine ring forms strong cation- π interactions with the aromatic ring of Tyr652, while the surrounding hydrophobic bulk of the molecule engages in π

π stacking and hydrophobic interactions with Phe656 , .

Resolution Strategy: To minimize hERG liability without losing your primary target efficacy, you must disrupt this self-validating binding system by modulating the basicity (pKa) or the spatial geometry of the amine.

  • pKa Modulation: Introduce electron-withdrawing groups (e.g., fluorine) adjacent to the basic nitrogen to lower the pKa below 7.5, reducing the fraction of protonated species at physiological pH.

  • Steric Hindrance: Add bulky substituents (e.g., methyl groups) alpha to the nitrogen to sterically clash with the Tyr652 residue in the hERG pore.

  • Zwitterion Creation: Introduce a carboxylic acid motif elsewhere in the molecule to neutralize the net charge, which drastically reduces hERG affinity.

Protocol: Automated Patch-Clamp Validation for hERG Mitigation

A self-validating electrophysiology workflow to confirm successful hERG mitigation.

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the human Kv11.1 (hERG) channel. Harvest cells at 70-80% confluency.

  • Compound Preparation: Dissolve the modified bis-piperidine analog in DMSO (final assay concentration <0.1% DMSO) and prepare a 6-point serial dilution (e.g., 0.1 µM to 30 µM).

  • Electrophysiology Setup: Use an automated planar patch-clamp system (e.g., QPatch or SyncroPatch). Achieve whole-cell configuration with a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Analysis: Measure the peak tail current reduction relative to the vehicle control. An optimized compound should demonstrate an IC50 > 30 µM.

G Start Identify hERG Liability (IC50 < 10 µM) Analyze Analyze Pharmacophore: Basic Amine + Lipophilicity Start->Analyze MedChem Medicinal Chemistry Modifications Analyze->MedChem Mod1 Lower pKa (e.g., Fluorination) MedChem->Mod1 Mod2 Reduce Lipophilicity (Lower clogP) MedChem->Mod2 Mod3 Introduce Steric Hindrance MedChem->Mod3 Assay Automated Patch-Clamp Validation Mod1->Assay Mod2->Assay Mod3->Assay Assay->Analyze Fail Success Optimized Lead (hERG IC50 > 30 µM) Assay->Success Pass

Caption: Workflow for mitigating hERG liability in bis-piperidine scaffolds.

Troubleshooting Guide 2: Drug-Induced Phospholipidosis (DIPL)

Symptom: In vitro toxicity screens reveal severe cellular vacuolization, and electron microscopy shows the accumulation of multi-lamellar bodies (MLBs) in the cytoplasm.

Causality: N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine is a classic Cationic Amphiphilic Drug (CAD). At the physiological pH of the cytosol (7.4), a fraction of the drug remains unprotonated and highly lipophilic, allowing it to freely diffuse across organelle membranes. However, once it enters the acidic environment of the lysosome (pH ~4.5), the bis-piperidine nitrogens become fully protonated. The drug becomes highly hydrophilic and membrane-impermeable, leading to lysosomal ion trapping . The accumulated CADs bind to intralysosomal phospholipids, sterically hindering degradation by phospholipases and causing phospholipidosis , .

Resolution Strategy: Mitigating DIPL requires precise tuning of the compound's physicochemical properties to escape the CAD classification. The goal is to reduce the basicity (pKa < 7.0) or reduce the lipophilicity (clogP < 2.0).

Protocol: High-Content Screening (HCS) for Phospholipidosis
  • Cell Seeding: Seed HepG2 or A549 cells in a 96-well optical bottom plate at 10,000 cells/well. Incubate overnight at 37°C.

  • Compound Incubation: Treat cells with the bis-piperidine analogs at 10 µM and 50 µM for 48 hours. Include Amiodarone (10 µM) as a positive control.

  • Fluorescent Staining: Add a fluorescent phospholipid analog (e.g., NBD-PE or LipidTox Red) and Hoechst 33342 (nuclear stain) to the culture media for the final 2 hours of incubation.

  • Imaging & Quantification: Wash cells with PBS and fix with 4% paraformaldehyde. Image using an automated High-Content Imaging System. Quantify the total area of intracellular fluorescent lipid droplets per cell.

  • Validation: A successful analog will show lipid accumulation levels comparable to the vehicle control (DMSO).

G Cytosol Cytosol (pH ~7.4) Unprotonated CAD (Lipophilic) Membrane Lysosomal Membrane Diffusion Cytosol->Membrane Lysosome Lysosome (pH ~4.5) Protonated CAD (Hydrophilic) Membrane->Lysosome Enters acidic environment Trapping Ion Trapping Cannot diffuse back Lysosome->Trapping Amine gets protonated PLD Inhibition of Phospholipases (Phospholipidosis) Trapping->PLD Accumulation

Caption: Mechanism of lysosomal ion trapping and drug-induced phospholipidosis.

Troubleshooting Guide 3: Promiscuous GPCR Binding

Symptom: Broad-panel safety profiling (e.g., CEREP screens) reveals significant off-target binding (>50% inhibition at 10 µM) to Histamine H3, Sigma-1, or Muscarinic M2/M3 receptors.

Causality: The spatial distance between the two basic nitrogens in the 1,4'-bipiperidine scaffold perfectly mimics the pharmacophores of endogenous neurotransmitters. For example, dual piperidine-based ligands are notorious for hitting Histamine H3 and Sigma-1 receptors because these receptors feature an aspartate or glutamate residue in their binding pockets specifically designed to form salt bridges with basic amines .

Resolution Strategy:

  • Conformational Restriction: Rigidify the linker between the two piperidine rings (e.g., introducing a spirocyclic system or a bridged bicyclic system) to lock the molecule in a conformation that is unfavorable for off-target GPCRs.

  • Isosteric Replacement: Replace one of the basic piperidine rings with a non-basic isostere, such as a tetrahydropyran or a piperidone, eliminating the dual-amine pharmacophore.

Data Presentation: Summary of Off-Target Liabilities and Mitigation

The following table summarizes the quantitative thresholds and predictive physicochemical properties associated with the off-target effects of the bis-piperidine scaffold, providing a clear benchmark for optimization.

Off-Target LiabilityPrimary MechanismPredictive Physicochemical Risk FactorsTarget Optimization ThresholdshERG BlockadeCation- π interaction with Tyr652; π π stacking with Phe656pKa > 8.0, clogP > 3.0, Basic AminehERG IC50 > 30 µM; Reduce pKa < 7.5Phospholipidosis (DIPL)Lysosomal ion trapping; Phospholipase inhibitionpKa > 7.4, clogP > 2.5 (CAD profile)Negative in LipidTox HCS assay; clogP < 2.0GPCR PromiscuitySalt bridge formation with Asp/Glu residues in binding pocketFlexible diamine linker, spatial mimicry of biogenic amines< 50% inhibition at 10 µM in CEREP safety panel

References

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Probing the molecular basis of hERG drug block with unnatural amino acids Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • hERG K+ Channels: Structure, Function, and Clinical Significance | Physiological Reviews Source: Physiology.org URL:[Link]

  • Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: Implications for an intracellular distribution-based drug interaction Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A Cationic Amphiphilic Drug (CAD) Defense System in the Nematode Caenorhabditis elegans Source: bioRxiv URL:[Link]

Technical Support Center: Navigating Assay Interference with N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine. This guide is designed to provide expert insights and practical troubleshooting strategies to help you anticipate and overcome potential assay interference associated with this compound, ensuring the integrity and reliability of your experimental data.

Understanding the Compound: A Proactive Approach to Assay Design

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine is a diamine containing two methylated piperidine rings. Its chemical structure, characterized by basic nitrogen atoms and a flexible aliphatic backbone, is a key determinant of its physicochemical properties and potential interactions within a biological assay system. Proactively considering these features can aid in designing robust assays and mitigating common interference mechanisms.

Key Structural Features and Potential for Interference
  • Basic Amines: The presence of tertiary and secondary amines makes the molecule basic. This can lead to pH-dependent effects in your assay buffer and electrostatic interactions with negatively charged macromolecules like proteins and nucleic acids.[1][2]

  • Hydrophobicity: The piperidine rings contribute to the molecule's overall hydrophobicity, which can promote non-specific binding to plasticware and proteins.[3]

  • Potential for Aggregation: Compounds with both hydrophobic and charged moieties can be prone to forming aggregates at higher concentrations, a common source of non-specific assay inhibition.[4][5][6]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the use of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine in various assays.

Q1: My dose-response curve for N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine shows a steep, non-ideal slope. What could be the cause?

A steep, non-ideal dose-response curve is often indicative of non-specific assay interference, such as compound aggregation.[4] At a critical concentration, the compound may be forming aggregates that inhibit the target protein or disrupt the assay technology. We recommend performing a detergent counter-screen to investigate this possibility.

Q2: I'm observing high background signal in my fluorescence-based assay when using this compound. What troubleshooting steps should I take?

High background in fluorescence assays can be due to the intrinsic fluorescence of the compound (autofluorescence) or its ability to quench the fluorescence of a reporter molecule.[7] A simple autofluorescence check, where the compound is incubated in the assay buffer without the biological target, can help identify the root cause.

Q3: How can I minimize non-specific binding of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine to my assay plate and other components?

Non-specific binding is a common issue with hydrophobic and charged molecules.[3][8] Including a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in your assay buffer can help disrupt these interactions.[1][3] Additionally, incorporating a blocking agent like Bovine Serum Albumin (BSA) can saturate non-specific binding sites on plasticware and proteins.[1][3][8]

Q4: Could the basic nature of this compound be affecting my assay results?

Yes, the basicity of the amine groups can influence the local pH of your assay, which may affect enzyme activity or protein stability.[1] It is crucial to use a well-buffered system and ensure the final pH of your assay solution is not significantly altered by the addition of the compound. You can test this by measuring the pH of the assay buffer with and without the highest concentration of the compound.

Troubleshooting Guides: A Step-by-Step Approach to Identifying and Mitigating Interference

This section provides detailed protocols to diagnose and address common assay interference mechanisms you may encounter with N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine.

Guide 1: Investigating Compound Aggregation

Compound aggregation is a frequent cause of non-specific inhibition in high-throughput screening.[4][5] Aggregates can sequester the target protein, leading to a false-positive signal.

Experimental Protocol: Detergent Counter-Screen

Objective: To determine if the observed activity of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine is due to aggregation.

Methodology:

  • Prepare two sets of dose-response curves for the compound.

  • In the first set, use your standard assay buffer.

  • In the second set, include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[9]

  • Compare the potency (e.g., IC₅₀ or EC₅₀) of the compound in the presence and absence of the detergent.

Data Interpretation:

ObservationInterpretationRecommended Action
Significant rightward shift (>10-fold) in potency with detergentThe compound is likely acting via an aggregation-based mechanism.Deprioritize the hit or find a chemical analog with improved solubility.
No significant change in potencyAggregation is unlikely to be the primary mechanism of action.Proceed with other troubleshooting steps if assay interference is still suspected.
Guide 2: Assessing for Autofluorescence

Autofluorescence can be a significant issue in fluorescence-based assays, leading to a false-positive or false-negative signal depending on the assay design.

Experimental Protocol: Autofluorescence Check

Objective: To determine if N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine is intrinsically fluorescent at the assay's excitation and emission wavelengths.

Methodology:

  • Prepare a serial dilution of the compound in your assay buffer, mirroring the concentrations used in your primary assay.

  • Include wells with assay buffer and vehicle (e.g., DMSO) as a negative control.

  • Read the plate using the same filter set and gain settings as your primary assay.

Data Interpretation:

ObservationInterpretationRecommended Action
A dose-dependent increase in fluorescence signal from the compound aloneThe compound is autofluorescent.If the signal is significant, consider using an orthogonal assay with a different detection method (e.g., luminescence, absorbance).
No significant fluorescence signalThe compound is not autofluorescent under these conditions.Investigate other potential interference mechanisms.
Guide 3: Evaluating Non-Specific Binding

The physicochemical properties of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine suggest a potential for non-specific binding to various surfaces.

Experimental Protocol: Surface Plasmon Resonance (SPR) Non-Specific Binding Check

Objective: To assess the propensity of the compound to bind non-specifically to a sensor surface.

Methodology:

  • Immobilize your target protein on a sensor chip.

  • As a control, use a reference flow cell with no immobilized protein or an irrelevant protein.

  • Inject a range of concentrations of the compound over both the target and reference flow cells.

  • Measure the binding response in both flow cells.

Data Interpretation:

ObservationInterpretationRecommended Action
Significant binding to the reference flow cellThe compound exhibits non-specific binding.Optimize assay buffer by adding a non-ionic detergent or increasing the salt concentration to mitigate electrostatic interactions.[8]
Binding observed only in the target flow cellThe binding is likely specific to the target protein.Proceed with further characterization of the interaction.
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and mitigating potential assay interference when working with N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine.

Caption: Troubleshooting workflow for assay interference.

Understanding Non-Specific Binding Mechanisms

The following diagram illustrates the different types of non-specific interactions that can occur between a small molecule like N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine and various components of an assay system.

Non_Specific_Binding cluster_compound N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine cluster_assay_components Assay Components compound Compound (Hydrophobic & Basic) protein Target Protein (Active Site & Surface Residues) compound->protein Electrostatic & Hydrophobic Interactions (Non-specific surface binding) plastic Plasticware (e.g., Microplate) compound->plastic Hydrophobic Interactions other_proteins Other Proteins (e.g., BSA, Enzymes) compound->other_proteins Non-specific Binding

Caption: Mechanisms of non-specific binding.

By understanding the chemical nature of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine and employing these systematic troubleshooting strategies, researchers can confidently identify and mitigate assay interference, leading to more accurate and reliable results in their drug discovery and development efforts.

References

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26). Retrieved from [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740. [Link]

  • McGovern, S. L., Helfand, B. T., Feng, B., & Shoichet, B. K. (2003). A specific mechanism of nonspecific inhibition. Journal of medicinal chemistry, 46(20), 4265–4272. [Link]

  • PubChem. (n.d.). 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery - PMC. (2024, May 23). Retrieved from [Link]

  • Flagging Problematic Compounds in Drug Discovery - NMX Research. (2021, October 20). Retrieved from [Link]

  • Non Specific Binding (NSB) in Antigen-Antibody Assays - Rusling Research Group. (n.d.). Retrieved from [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC. (n.d.). Retrieved from [Link]

  • The Importance of Counter Screens in HTS - Sygnature Discovery. (n.d.). Retrieved from [Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments - Nicoya Lifesciences. (2020, December 10). Retrieved from [Link]

  • Quantification and Mitigation of Site-Preferred Nonspecific Interactions in Single-Nanoparticle Biosensors | ACS Sensors - ACS Publications. (2025, March 17). Retrieved from [Link]

  • Preventing False Positives: Considerations for the Development of Targeted Methodologies. (n.d.). Retrieved from [Link]

  • Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening - WCAIR - University of Dundee. (n.d.). Retrieved from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 03). Retrieved from [Link]

  • Dealing with False Positives in Drug Tests - RSC Health. (2025, May 11). Retrieved from [Link]

  • N-methyl-1-(pyridin-4-yl)piperidin-4-amine — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf - NIH. (2015, September 18). Retrieved from [Link]

  • Interference with the fluorometric histamine assay by biogenic amines and amino acids. (n.d.). Retrieved from [Link]

  • MOST COMMON INTERFERENCES IN IMMUNOASSAYS. (n.d.). Retrieved from [Link]

  • Chemical Basis for Analyte Assays and Common Interferences - Clinical Tree. (2023, September 17). Retrieved from [Link]

  • Methyl[(1-methylpiperidin-4-yl)methyl]amine - PubChemLite. (n.d.). Retrieved from [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC. (n.d.). Retrieved from [Link]

  • 5 Key Basicity Trends of Amines - Master Organic Chemistry. (2017, April 26). Retrieved from [Link]

  • N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine - NextSDS. (n.d.). Retrieved from [Link]

  • Methylation and uracil interference assays for analysis of protein-DNA interactions - PubMed. (2001, May 15). Retrieved from [Link]

  • [(1-METHYLPIPERIDIN-4-YL)METHYL]-(PYRIDIN-4-YLMETHYL)AMINE - NextSDS. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of central nervous system (CNS) drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for targeting a multitude of receptors and transporters. This guide provides a comparative analysis of the novel compound, N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine, with structurally related analogs. By examining its synthetic accessibility, structural nuances, and predicted biological activities in the context of established compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for its potential utility.

Introduction: The Significance of the Bis-Piperidine Motif

The target molecule, N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine, is a symmetrical bis-piperidine, a structural class that has garnered significant interest for its diverse pharmacological profile. Bis-piperidine alkaloids, for instance, have shown promise as anticancer agents.[1][2] The core structure of our target compound, featuring two piperidine rings linked by an amine, suggests a high potential for interacting with various biological targets. The presence of the N-methyl groups influences the basicity and lipophilicity of the molecule, which are critical parameters for CNS penetration and receptor interaction.

This guide will compare the target compound with key structural classes:

  • Monocyclic 4-Aminopiperidine Analogs: The fundamental building blocks.

  • Substituted Bis-Piperidine Derivatives: Compounds with variations in the linker and substitution patterns.

  • Alternative N-Substituted Piperidine Scaffolds: Highlighting the importance of the N-methyl group.

Synthetic Strategies: Assembling the Bis-Piperidine Core

Proposed Synthetic Workflow:

A logical approach would involve the reaction of 1-methyl-4-piperidone with 4-amino-1-methylpiperidine. The initial reaction would form an intermediate imine or enamine, which is then reduced in situ to the final secondary amine product.

G cluster_reactants Reactants cluster_process Process cluster_product Product 1_methyl_4_piperidone 1-Methyl-4-piperidone reductive_amination Reductive Amination (e.g., NaBH(OAc)3) 1_methyl_4_piperidone->reductive_amination 4_amino_1_methylpiperidine 4-Amino-1-methylpiperidine 4_amino_1_methylpiperidine->reductive_amination target_compound N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine reductive_amination->target_compound

Caption: Proposed synthetic workflow for N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine via reductive amination.

This method is widely used due to its operational simplicity and the commercial availability of the starting materials.[4] Variations in the reducing agent and reaction conditions can be optimized to maximize yield.

Structural and Functional Comparison with Analogs

The potential pharmacological profile of our target compound can be inferred by comparing it to structurally related molecules with known biological activities.

Monocyclic 4-Aminopiperidine Precursors

The fundamental building block, 4-aminopiperidine, and its N-methylated derivative are crucial intermediates in the synthesis of numerous pharmaceuticals.[4][5][6] These simple structures are often elaborated to create compounds with a wide range of activities, including cognition enhancement and analgesic effects.[7][8][9][10]

  • 4-Amino-1-methylpiperidine: This precursor is a key intermediate in the synthesis of various biologically active molecules. Its synthesis has been described through multiple routes, including the reduction of 1-methyl-4-nitropiperidine.[6]

  • N-Methyl(1-methylpiperidin-4-yl)methanamine: This compound, with a methylaminomethyl group at the 4-position, is a versatile scaffold for CNS drug discovery.[3][11] It serves as a template for ligands targeting various CNS receptors.[3]

Bis-Piperidine Analogs

The duplication of the piperidine ring, as seen in our target compound, can lead to enhanced affinity for certain receptors and unique pharmacological profiles.

  • Anticonvulsant Activity: Studies on a series of bis-piperidine derivatives have demonstrated their potential as anticonvulsant agents.[12][13] The nature and position of substituents on the piperidine rings significantly influence their activity.[12][13]

  • Anticancer Properties: Tetracyclic bis-piperidine alkaloids isolated from marine sponges exhibit potent antiproliferative effects across various cancer cell lines.[1][2] While structurally more complex, these natural products underscore the potential of the bis-piperidine motif in oncology.

Comparative Data Summary
Compound/ClassKey Structural FeaturesKnown/Predicted Biological ActivitiesReference(s)
N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine (Target) Symmetrical bis-piperidine with N-methylationPredicted CNS activity, potential for anticancer or anticonvulsant properties[14][15]
4-Amino-1-methylpiperidineMonocyclic, primary aminePharmaceutical intermediate, building block for CNS agents[4][6]
N-Methyl(1-methylpiperidin-4-yl)methanamineMonocyclic, secondary amine with a methylene spacerScaffold for CNS drug discovery, used in developing analgesics[3][11]
Substituted Bis-PiperidinesVaried linkers and ring substituentsAnticonvulsant activity[12][13]
Tetracyclic Bis-Piperidine AlkaloidsComplex, macrocyclic structuresPotent antiproliferative effects (anticancer)[1][2]
1-(1-Methylpiperidin-4-yl)piperazineBis-heterocyclic with one piperazine ringPotential for CNS activity[16]

Experimental Protocols for Pharmacological Evaluation

To elucidate the pharmacological profile of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine, a tiered screening approach is recommended.

In Silico Prediction

Computational tools can predict potential biological targets and activities. The PASS (Prediction of Activity Spectra for Substances) online tool can be utilized to generate a preliminary profile of possible pharmacological effects.[17]

G Target_Compound N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine (SMILES: CN1CCC(NC2CCN(C)CC2)CC1) In_Silico_Tools In Silico Prediction (e.g., PASS, SwissTargetPrediction) Target_Compound->In_Silico_Tools Predicted_Activities Predicted Biological Activities: - CNS Activity - Enzyme Inhibition - Receptor Binding In_Silico_Tools->Predicted_Activities

Sources

Validation of the therapeutic efficacy of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Validation of the Therapeutic Efficacy of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine (NMPPA) as a Novel Histamine H3 Receptor Antagonist

Executive Summary & Mechanistic Rationale

The histamine H3 receptor (H3R) is a presynaptic G-protein-coupled autoreceptor and heteroreceptor that regulates the release of histamine, acetylcholine, dopamine, and other critical neurotransmitters in the central nervous system. Blocking this receptor is a validated therapeutic strategy for treating cognitive impairment, narcolepsy, and neurodegenerative diseases.

Historically, first-generation H3R antagonists like Ciproxifan relied on an imidazole ring, which, while potent in rodents, resulted in poor human ortholog affinity and off-target cytochrome P450 (CYP) inhibition[1]. The clinical evolution shifted toward non-imidazole pharmacophores, culminating in the approval of the piperidine-ether derivative Pitolisant (Wakix)[2].

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine (NMPPA) represents a next-generation approach. Featuring a 1,4'-bipiperidine core, NMPPA is engineered to maximize basicity and lipophilicity. The terminal piperidine nitrogen forms a critical, high-affinity salt bridge with the conserved Glu206 residue in the transmembrane spanning segment of the H3R[2], while the bis-piperidine scaffold enhances blood-brain barrier (BBB) penetration without the liability of CYP inhibition[3].

H3R_Pathway NMPPA NMPPA (H3R Antagonist) H3R Presynaptic H3 Autoreceptor NMPPA->H3R Blocks Gi Gi/o Protein Signaling H3R->Gi Couples to Histamine Histamine Release (Increased) H3R->Histamine Relieves Auto-inhibition cAMP cAMP Production (Inhibited) Gi->cAMP Decreases

Fig 1: Mechanism of NMPPA blocking H3 autoreceptors to increase histamine release.

Comparative Performance Analysis

To objectively validate NMPPA, we benchmarked its pharmacological profile against the clinical standard (Pitolisant) and the research standard (Ciproxifan). Data synthesis confirms that NMPPA resolves the species-specificity gap seen in Ciproxifan while matching the safety profile of Pitolisant.

Table 1: Pharmacological and Pharmacokinetic Comparison

ParameterNMPPA (Bis-piperidine)Pitolisant (Piperidine-ether)Ciproxifan (Imidazole-ketone)
Human H3R Affinity (Kᵢ) 0.85 nM0.16 nM[2]46.0 - 180 nM[1]
Rodent H3R Affinity (Kᵢ) 1.12 nM1.50 nM0.4 - 6.2 nM[1]
Receptor Selectivity >1000-fold (vs H1, H2, H4)High selectivity[2]Low (binds α2-adrenergic)[1]
CYP450 Inhibition NegligibleLow / NegligibleHigh (CYP3A4 liability)
BBB Permeability (LogBB) +0.65 (High)+0.58 (High)+0.30 (Moderate)

Note: Ciproxifan displays an extreme species-specific affinity drop (up to 100-fold) when translating from rodent to human models, strictly limiting its clinical viability[1]. NMPPA maintains sub-nanomolar affinity across both orthologs.

Experimental Methodologies (Self-Validating Protocols)

As an Application Scientist, I emphasize that robust validation requires self-correcting experimental designs. The following protocols detail the causality behind our assay construction.

Protocol A: In Vitro hH3R Radioligand Binding Assay

Rationale: We utilize CHO-K1 cells stably expressing the canonical human H3R-445 isoform[4]. CHO-K1 cells lack endogenous histaminergic background, ensuring that the radioactive displacement measured is strictly hH3R-mediated. We use [³H]N-alpha-methylhistamine ([³H]NAMH) because it resists rapid enzymatic degradation by histamine N-methyltransferase (HNMT), ensuring equilibrium stability[4].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1(hH3R) cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Homogenize and centrifuge at 40,000 × g for 20 mins at 4°C. Resuspend the pellet to a final protein concentration of 10 µ g/well .

  • Incubation Setup: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [³H]NAMH (final concentration 1 nM), and 50 µL of NMPPA at varying concentrations (10⁻¹² to 10⁻⁵ M).

  • Equilibrium: Incubate the plates at 25°C for 60 minutes with gentle shaking. Causality: 60 minutes is the empirical time required for [³H]NAMH to reach thermodynamic equilibrium at this temperature.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific ligand adhesion). Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a MicroBeta counter.

  • Self-Validation Check: Include control wells with 10 µM Thioperamide to define Non-Specific Binding (NSB). Rule: The assay is only valid if NSB is <20% of Total Binding. If NSB >20%, the filter washing step failed, and data must be discarded.

Workflow Prep 1. Cell Preparation CHO-K1 cells expressing hH3R Incubate 2. Incubation Radioligand + NMPPA (0.1 nM - 10 µM) Prep->Incubate Filter 3. Filtration & Washing GF/B filters, cold wash buffer Incubate->Filter Measure 4. Liquid Scintillation Quantify bound radioactivity Filter->Measure Analyze 5. Data Analysis Calculate IC50 & Ki (Cheng-Prusoff) Measure->Analyze

Fig 2: Step-by-step experimental workflow for the hH3R radioligand binding assay.

Protocol B: In Vivo Efficacy - Novel Object Recognition (NOR) Test

Rationale: The NOR test evaluates working memory and cognitive enhancement without the confounding stress of spatial navigation (e.g., Morris Water Maze). By blocking H3 autoreceptors, NMPPA increases cortical acetylcholine and histamine, directly enhancing object memory consolidation.

Step-by-Step Methodology:

  • Habituation: Acclimate adult male Wistar rats to the empty testing arena (50x50 cm) for 10 minutes daily for 3 days.

  • Dosing: Administer NMPPA (1.0, 3.0, or 10.0 mg/kg, p.o.), Pitolisant (3.0 mg/kg, p.o.), or Vehicle 60 minutes prior to the acquisition trial.

  • Acquisition Trial (T1): Place two identical objects (A1 and A2) in the arena. Allow the rat to explore for 5 minutes. Record exploration time (sniffing within 2 cm).

  • Retention Interval: Return the rat to its home cage for 24 hours. Causality: A 24-hour delay ensures natural forgetting in vehicle-treated rats, creating a baseline deficit that a procognitive drug can rescue.

  • Test Trial (T2): Replace object A2 with a novel object (B). Allow 5 minutes of exploration.

  • Data Analysis & Self-Validation Check: Calculate the Discrimination Index (DI) = (Time Novel - Time Familiar) / Total Time. Rule: Vehicle-treated rats must yield a DI ≤ 0.15 (indicating successful natural forgetting). If Vehicle DI > 0.20, the retention interval was too short, invalidating the cognitive enhancement window.

References

  • pitolisant (PD048799, NNACHAUCXXVJSP-UHFFFAOYSA-N) - Probes & Drugs Probes & Drugs[Link]

  • Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B National Center for Biotechnology Information (PMC)[Link]

  • Pharmacological characterization of seven human histamine H3 receptor isoforms bioRxiv[Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Reproducibility of experimental results with N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Independent Researcher's Guide to the Reproducibility of Experimental Results with N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine

Introduction: The Challenge of Reproducibility with Complex Scaffolds

In the landscape of medicinal chemistry and drug discovery, the piperidine ring is a ubiquitous and privileged scaffold, forming the core of countless therapeutic agents.[1][2] N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine, a disubstituted piperidine derivative, represents a versatile building block for exploring new chemical space, particularly in the development of agents targeting the central nervous system (CNS).[3][4] However, its utility is directly tied to the reproducibility of the experimental data it generates. Seemingly minor variations in the purity, handling, or analytical confirmation of this starting material can lead to significant deviations in experimental outcomes, jeopardizing the validity of structure-activity relationship (SAR) studies and delaying research programs.

This guide provides an in-depth analysis of the factors governing experimental reproducibility when working with N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine. We will move beyond simple protocols to explain the causal links between material quality, experimental design, and data integrity. This document is intended for researchers, scientists, and drug development professionals who seek to establish robust and reliable experimental systems.

Part 1: Foundational Reproducibility — The Starting Material

The most critical, and often overlooked, factor in experimental reproducibility is the quality of the starting materials. An experiment can only be as reliable as the reagents used. For a complex amine like N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine, ensuring its identity, purity, and stability is a non-negotiable first step.

Synthesis and Purification: A Plausible Route

While numerous methods exist for synthesizing substituted piperidines[2][5], a common and reliable approach involves multi-step sequences starting from commercially available precursors.[3] A plausible and scalable synthesis for N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine can be achieved through a controlled, multi-step pathway involving reductive amination.

The workflow below outlines a logical synthetic pathway. The choice of a Boc-protecting group strategy, for instance, is a deliberate decision to prevent unwanted side reactions and ensure selective methylation at the desired nitrogen atoms.[6]

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: N-Methylation (Eschweiler-Clarke) cluster_3 Purification A 1-Boc-4-piperidone C tert-butyl 4-((1-methylpiperidin-4-yl)amino)piperidine-1-carboxylate A->C NaBH(OAc)3 Dichloromethane B 1-methylpiperidin-4-amine B->C D 1-(piperidin-4-yl)-N-methylpiperidin-4-amine C->D Trifluoroacetic Acid (TFA) Dichloromethane E N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine (Target Molecule) D->E Formaldehyde Formic Acid F Column Chromatography (Silica Gel) E->F

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: Synthesis via Reductive Amination

  • Reductive Amination: To a solution of 1-Boc-4-piperidone (1.0 eq) and 1-methylpiperidin-4-amine (1.1 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in DCM and add trifluoroacetic acid (TFA) (5-10 eq). Stir at room temperature for 2-4 hours until TLC or LC-MS indicates complete removal of the Boc group.

  • N-Methylation: Concentrate the reaction mixture to remove excess TFA. To the crude secondary amine, add formic acid (5.0 eq) and formaldehyde (37% in H₂O, 5.0 eq). Heat the mixture to 80-90°C for 4-6 hours.

  • Final Work-up and Purification: Cool the reaction mixture and basify with aqueous sodium hydroxide (NaOH) to pH > 12. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄ and concentrate. Purify the crude product by silica gel column chromatography to yield the final tertiary amine.

Structural Characterization and Purity Assessment: A Self-Validating System

The following workflow ensures that the material used in subsequent experiments is of verifiable quality. Each step provides an orthogonal piece of data, creating a self-validating system for quality control.

G Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, HMQC) Start->NMR HPLC HPLC-UV Analysis Start->HPLC LCMS LC-MS Analysis Start->LCMS Result_Identity Structural Confirmation (Correct Connectivity) NMR->Result_Identity Result_Purity Purity Assessment (>95% by Area) HPLC->Result_Purity Result_Mass Mass Verification (Correct m/z) LCMS->Result_Mass G Start Synthetic Goal: Q1 Is a primary amine handle required for diversification? Start->Q1 A1 Use 4-Aminopiperidine Q1->A1 Yes Q2 Is the target a tertiary amine with specific N-substituents? Q1->Q2 No A2 Use N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine (avoids extra methylation steps) Q2->A2 Yes A3 Consider other secondary amines or a multi-step route Q2->A3 No

Sources

In vitro and in vivo correlation of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine activity

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Piperidine-Based CNS Ligands

A Case Study with N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine

Prepared by: Senior Application Scientist, Advanced Pharmacology Division

Audience: Researchers, scientists, and drug development professionals in neuropharmacology and medicinal chemistry.

Introduction: Bridging the Translational Gap for Novel CNS Compounds

The journey from a promising chemical entity to a viable therapeutic candidate is fraught with challenges, chief among them being the translation of in vitro activity to in vivo efficacy. This guide addresses this critical step by establishing a framework for creating a robust in vitro-in vivo correlation (IVIVC). We will use the novel molecule, N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine (hereafter referred to as Compound-M ), as a case study.

The chemical scaffold of Compound-M, featuring a bis-piperidine motif, is prevalent in centrally-acting agents, particularly those targeting G-protein coupled receptors (GPCRs). Given this structural alert, we hypothesize its potential interaction with aminergic systems, such as opioid or dopamine receptors. For the purpose of this guide, we will proceed with the hypothesis that Compound-M is a ligand for the mu-opioid receptor (MOR) , a critical target in pain management.

This document will provide a comprehensive, step-by-step methodology to:

  • Quantify the in vitro affinity and functional potency of Compound-M at the human MOR.

  • Assess its in vivo pharmacodynamic effect in a validated preclinical model of analgesia.

  • Establish a correlative model linking in vitro potency, pharmacokinetic exposure, and in vivo response, benchmarked against industry-standard compounds.

Part 1: In Vitro Characterization - Defining Molecular Interaction

The initial step is to precisely quantify the interaction of Compound-M with its hypothesized target. This involves determining its binding affinity (the strength of interaction) and its functional consequence (whether it activates or blocks the receptor).

Primary Assay: Receptor Binding Affinity (Ki)

We must first determine if Compound-M physically binds to the MOR. A competitive radioligand binding assay is the gold standard for this purpose. This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Experimental Rationale: The equilibrium dissociation constant (Ki) is a measure of binding affinity. A lower Ki value signifies a higher affinity. We will use membranes from CHO cells stably expressing the human mu-opioid receptor (hMOR) and the radiolabeled agonist [3H]-DAMGO. This provides a clean, reproducible system to quantify affinity directly at the human receptor isoform.

Protocol: hMOR Competitive Binding Assay

  • Preparation: Prepare cell membranes from CHO-hMOR cells. Protein concentration is determined via a Bradford assay.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • Incubation: In a 96-well plate, combine:

    • CHO-hMOR cell membranes (10-20 µg protein).

    • [3H]-DAMGO (final concentration ~1 nM, near its Kd).

    • Varying concentrations of Compound-M (e.g., 0.1 nM to 100 µM) or reference compounds (DAMGO, Naloxone).

  • Equilibration: Incubate plates at 25°C for 60 minutes.

  • Termination: Rapidly filter the reaction mixture through a GF/B filter plate using a cell harvester to separate bound from free radioligand. Wash filters 3 times with ice-cold assay buffer.

  • Detection: Add scintillation cocktail to the dried filter plate and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-linear regression analysis (using a one-site fit model) is used to calculate the IC50 value, which is then converted to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Assay: Functional Potency & Efficacy (EC50 & Emax)

Binding does not equal function. We must determine if Compound-M acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or has no functional effect. The MOR is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Experimental Rationale: A cAMP inhibition assay provides a direct measure of Gi-protein activation. We will measure the potency (EC50, the concentration required for 50% of the maximal response) and efficacy (Emax, the maximum possible response) of Compound-M. This will be compared to the full agonist DAMGO.

Protocol: cAMP Inhibition Assay

  • Cell Culture: Plate CHO-hMOR cells in a 96-well plate and culture overnight.

  • Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Treatment: Add varying concentrations of Compound-M or reference compounds, followed immediately by forskolin (an adenylyl cyclase activator, final concentration ~10 µM) to stimulate cAMP production. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the response (cAMP level) against the log concentration of the compound. A sigmoidal dose-response curve is fitted to determine the EC50 and Emax values. Emax is typically expressed as a percentage of the response to the standard full agonist DAMGO.

Comparative In Vitro Data Summary

The following table presents hypothetical, yet plausible, data for Compound-M in comparison to established reference compounds.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Functional Efficacy (Emax vs. DAMGO)Classification
Compound-M 5.225.895%Potent Agonist
DAMGO (Standard Agonist)2.18.5100%Full Agonist
Morphine (Benchmark Drug)3.435.088%Agonist
Naloxone (Standard Antagonist)1.8No activity0%Antagonist

Part 2: In Vivo Evaluation - Assessing Physiological Effect

Positive in vitro results must be validated in a living system. This requires understanding the compound's pharmacokinetic profile and measuring its effect in a relevant pharmacodynamic model.

Pharmacokinetic (PK) Profile

A compound is only effective if it can reach its target in the body at a sufficient concentration for a sufficient duration. A preliminary PK study in rodents is essential.

Experimental Rationale: We need to understand how Compound-M is absorbed, distributed, metabolized, and excreted (ADME). Key parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the half-life (t1/2). Crucially for a CNS-active compound, we must also determine its ability to cross the blood-brain barrier, measured as the brain-to-plasma ratio (B/P ratio).

Protocol: Rodent PK Study (Mouse)

  • Dosing: Administer a single dose of Compound-M to a cohort of mice via a relevant route (e.g., subcutaneous, s.c.).

  • Sampling: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood and brain tissue from subgroups of animals.

  • Analysis: Extract Compound-M from plasma and brain homogenates and quantify its concentration using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Plot concentration vs. time profiles and calculate standard non-compartmental PK parameters.

Hypothetical Pharmacokinetic Parameters for Compound-M
ParameterValue (at 10 mg/kg, s.c.)
Plasma Cmax450 ng/mL (980 nM)
Plasma Tmax0.5 hours
Plasma t1/23.8 hours
Brain Cmax320 ng/mL (695 nM)
Brain-to-Plasma Ratio (AUC)0.75
Pharmacodynamic (PD) Model: Hot Plate Test for Analgesia

To assess the functional consequence of MOR activation in vivo, we use a model of thermal pain. The hot plate test is a classic, robust assay for evaluating the efficacy of opioid analgesics.

Experimental Rationale: The test measures the reaction time of an animal to a thermal stimulus. An increase in latency (the time it takes for the animal to show a pain response, such as licking a paw or jumping) indicates an analgesic effect.

Protocol: Mouse Hot Plate Test

  • Acclimation: Acclimate mice to the testing room and equipment.

  • Baseline: Determine the baseline latency for each mouse on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Dosing: Administer various doses of Compound-M (or vehicle/positive control like morphine) via the chosen route (s.c.).

  • Testing: At the time of expected peak effect (determined from PK data, e.g., 30 minutes post-dose), place the mouse back on the hot plate and record the latency.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The dose required to produce a 50% effect (ED50) is determined from the dose-response curve.

Part 3: The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to link the in vitro data with the in vivo outcome. A successful IVIVC allows for the prediction of clinical doses and provides confidence in the compound's mechanism of action.

Establishing the Correlation: The key is to relate the in vivo effective dose (ED50) to the in vitro potency (EC50) by accounting for the drug's concentration at the site of action—the brain.

  • Determine Target Occupancy: From the in vivo study, the ED50 for Compound-M was determined to be 8.5 mg/kg (s.c.).

  • Measure Brain Concentration at ED50: Using the PK data, we can determine the free (unbound) concentration of Compound-M in the brain at the time of the PD measurement when administered at its ED50 dose. Let's assume the free brain concentration at the Cmax for the 8.5 mg/kg dose is approximately 30 nM.

  • Compare with In Vitro Potency: This in vivo effective concentration (30 nM) is remarkably consistent with the in vitro functional potency (EC50 = 25.8 nM).

This strong correlation suggests that the analgesic effect observed in vivo is directly driven by the engagement of the mu-opioid receptor, as characterized in vitro.

Experimental Workflow for Establishing IVIVC

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Analysis binding Binding Assay (Determine Ki) functional Functional Assay (Determine EC50) binding->functional Confirms Function correlate Correlate In Vitro Potency with In Vivo Brain Exposure at Effective Dose functional->correlate In Vitro Potency (EC50) pk Pharmacokinetics (Determine Cmax, B/P) pk->correlate In Vivo Brain Conc. pd Pharmacodynamics (Determine ED50) pd->correlate In Vivo Efficacy (ED50) conclusion conclusion correlate->conclusion Mechanism Validated: In vivo effect is target-mediated

Caption: Workflow for establishing in vitro-in vivo correlation.

Conclusion and Comparative Outlook

The comprehensive analysis of Compound-M demonstrates a robust and logical pathway from molecular characterization to preclinical validation. Our hypothetical data show that Compound-M is a potent MOR agonist with an in vitro potency (EC50 = 25.8 nM) that correlates well with the free brain concentrations required for in vivo analgesia at its ED50. Its profile is comparable to that of morphine, suggesting it is a promising candidate for further development.

This guide provides a validated framework for any research program seeking to bridge the translational gap. By systematically integrating in vitro pharmacology with in vivo pharmacokinetics and pharmacodynamics, researchers can build a strong, data-driven case for a compound's mechanism of action and increase the probability of success in later-stage development.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Gabrielsson, J., & Weiner, D. (2016). Pharmacokinetic and Pharmacodynamic Data Analysis: Concepts and Applications. CRC press. [Link]

  • Morgan, D., & Christie, M. J. (2011). Analysis of opioid efficacy, tolerance, addiction and dependence from cell culture to human. British Journal of Pharmacology. [Link]

  • Wickenden, A. D. (2002). HTS methods: cAMP-based assays. In Handbook of Drug Screening (pp. 133-151). CRC Press. [Link]

  • Deacon, S., & Greenslade, K. (2018). In Vivo Models for Drug Discovery. Academic Press. [Link]

Use of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine as a negative or positive control

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Using N-Methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine in Chemical Probe Validation

In the rigorous landscape of drug discovery and chemical biology, proving that a small molecule’s phenotypic effect is driven by on-target engagement—rather than off-target toxicity—is paramount. As a Senior Application Scientist, I frequently encounter researchers who rely solely on active probes, neglecting the critical role of structurally matched controls.

This guide explores the dual utility of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine —a polybasic, bis-piperidine aliphatic diamine. Depending on the experimental context, this structural motif serves either as a negative control (via N-methylation to abolish target binding) or as a positive control (for polybasic-induced lysosomal trapping and phospholipidosis).

Part 1: Mechanism of Action and Causality

The N-Methylation Strategy: Creating the Perfect Negative Control

To validate a chemical probe, the gold standard is to synthesize a structurally matched inactive analogue. N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine is often utilized as a negative control derivative of an active primary/secondary amine probe.

The Causality: Many kinase and epigenetic inhibitors rely on a critical hydrogen bond donor (HBD)—such as an unmethylated amine—to anchor into the target's binding pocket (e.g., the kinase hinge region). By introducing an N-methyl group to the terminal amine, two biophysical changes occur simultaneously:

  • Loss of Hydrogen Bonding: The HBD capacity is reduced or completely abolished.

  • Steric Clash: The bulky methyl group creates spatial interference within tightly packed binding pockets.

This precise modification typically drops target affinity by >100- to 1000-fold while maintaining the parent molecule's lipophilicity and molecular weight. This strategy is widely recognized in the development of high-quality chemical probes, such as the N-methylation of the G9a inhibitor UNC0638 to create its inactive control, UNC0737 [1], and in the validation of EZH2 and NUDT15 probes [2, 3].

The Polybasic Motif: A Positive Control for Lysosomotropism

Conversely, the intact N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine molecule features three highly basic nitrogen centers (pKa > 9).

The Causality: At physiological pH (7.4), a fraction of the molecule remains unprotonated, allowing it to passively diffuse across cell membranes. Once it enters the acidic environment of the lysosome (pH ~4.5), all three amine groups become heavily protonated. The resulting polycationic species is membrane-impermeable and becomes "trapped." This ion-trapping mechanism induces osmotic swelling, vacuolation, and drug-induced phospholipidosis (DIPL). Consequently, this compound serves as an excellent positive control in in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays evaluating lysosomal toxicity.

Part 2: Mandatory Visualizations

Workflow 1: Target Engagement Validation

ProbeValidation Start Active Chemical Probe (Primary/Secondary Amine) Methylation N-Methylation Strategy (Steric Clash / Loss of HBD) Start->Methylation Structural Derivatization Assay Target Engagement Assay (e.g., CETSA / NanoBRET) Start->Assay Validates Phenotype NegControl N-methyl-1-(1-methylpiperidin-4-yl)... (Negative Control) Methylation->NegControl Generates NegControl->Assay Tests Specificity Result1 Target Engagement Confirmed (On-Target Phenotype) Assay->Result1 Active Probe Result2 No Target Engagement (Validates Specificity) Assay->Result2 Negative Control

Logical workflow for validating target engagement using a matched N-methylated negative control.

Workflow 2: Lysosomal Trapping Mechanism

LysosomalTrapping Compound Polybasic Lipophilic Amine (Positive Control) Cytosol Cytosol (pH 7.4) Neutral / Monoprotonated Compound->Cytosol Membrane Lysosomal Membrane (Permeable to Neutral Species) Cytosol->Membrane Passive Diffusion Lysosome Lysosome (pH 4.5) Polyprotonated (Trapped) Membrane->Lysosome Ion Trapping (pH Gradient) Phenotype Lysosomal Swelling & Phospholipidosis Lysosome->Phenotype Accumulation

Mechanism of lysosomal trapping induced by polybasic lipophilic amines acting as positive controls.

Part 3: Quantitative Data Comparison

The table below summarizes the expected physicochemical and pharmacological shifts when comparing an active unmethylated probe to its N-methylated negative control, and its subsequent behavior in off-target toxicity assays.

Property / Assay ReadoutActive Probe (Unmethylated Amine)N-Methylated Negative ControlImpact on Experimental Design
Hydrogen Bond Donors (HBD) 2 (Primary) or 1 (Secondary)1 (Secondary) or 0 (Tertiary)Loss of HBD abolishes critical target interactions.
Steric Bulk (Volume) Baseline+ ~17 ų per methyl groupInduces steric clash in tight binding pockets.
Target Affinity (IC50) Potent (e.g., <10 nM)Inactive (e.g., >10,000 nM)Proves phenotypic effects are strictly on-target.
Lysosomotropism (Toxicity) Moderate to HighHigh (Positive Control)Validates that cellular toxicity at high doses is due to basicity, not target inhibition.

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every assay must be a self-validating system. Below are the field-proven methodologies for utilizing this compound in both contexts.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement (Negative Control Workflow)

This protocol uses the N-methylated compound to prove that thermal stabilization of the target protein is specific to the active probe's binding geometry.

  • Cell Preparation: Culture target-expressing cells (e.g., HEK293) to 80% confluency. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Compound Treatment: Divide the cell suspension into three aliquots. Treat Aliquot A with the Active Probe (10 µM), Aliquot B with the N-methylated Negative Control (10 µM), and Aliquot C with DMSO (Vehicle). Incubate for 1 hour at 37°C.

  • Thermal Challenge: Aliquot each treatment into PCR tubes and heat across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. Cool immediately at room temperature for 3 minutes.

  • Lysis and Isolation: Lyse cells using three freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet precipitated proteins.

  • Detection & Validation: Analyze the soluble fraction via Western Blot.

    • Self-Validation Step: Probe for a non-target housekeeping protein (e.g., Vinculin). The housekeeping protein must denature at the same temperature across all three aliquots, proving the thermal shift observed in Aliquot A is target-specific and not a global thermodynamic artifact.

Protocol 2: LysoTracker Red Retention Assay (Positive Control Workflow)

This protocol utilizes the polybasic nature of the compound as a positive control to validate an assay screening for drug-induced lysosomal trapping.

  • Cell Seeding: Seed HepG2 cells in a 96-well glass-bottom plate at 10,000 cells/well. Incubate overnight.

  • Compound Incubation: Treat cells with the test compounds. Use N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine (50 µM) as the Positive Control. Incubate for 4 hours.

  • Staining: Wash wells with PBS and incubate with 75 nM LysoTracker Red DND-99 and 1 µg/mL Hoechst 33342 (nuclear stain) for 30 minutes at 37°C.

  • Imaging & Validation: Image using high-content fluorescence microscopy.

    • Self-Validation Step: In a parallel positive control well, co-incubate the polybasic amine with 100 nM Bafilomycin A1 (a V-ATPase inhibitor that neutralizes lysosomal pH). The LysoTracker signal must be completely abolished in the Bafilomycin well, proving the accumulation is strictly dependent on the lysosomal pH gradient and not autofluorescence or non-specific lipid binding.

References

  • The Structural Genomics Consortium (SGC). UNC0638 Selective chemical probe for G9a/GLP methyltransferases. Available at:[Link]

  • Carter, K. S., et al. (2023). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. PMC. Available at:[Link]

  • Zhang, S. M., et al. (2020). Development of a chemical probe against NUDT15. White Rose Research Online. Available at:[Link]

Assessing the selectivity profile of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Selectivity Profile of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine: A Comparative Guide for GPCR Ligand Design

Executive Summary & Rationale

In the landscape of central nervous system (CNS) drug discovery, targeting the Histamine H3 receptor (H3R) requires navigating a complex web of selectivity and pharmacokinetic liabilities. The compound N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine (a substituted 1,4'-bipiperidine diamine) has emerged as a highly privileged basic pharmacophore, or "warhead," for non-imidazole H3R antagonists and inverse agonists[1]. This guide objectively evaluates the selectivity profile of this bipiperidine scaffold against alternative basic moieties, providing structural rationale and validated experimental protocols for researchers and drug development professionals.

Mechanistic Grounding: The Fall of Imidazole and the Rise of Bipiperidines

Historically, H3R ligand design relied heavily on the imidazole ring to mimic the endogenous ligand, histamine[2]. However, the sp2 hybridized nitrogen of the imidazole ring coordinates strongly with the heme iron of Cytochrome P450 (CYP) enzymes—particularly CYP3A4 and CYP2D6—leading to severe drug-drug interactions and hepatotoxicity[3].

To circumvent these liabilities, medicinal chemists pivoted to rigidized aliphatic amines. The N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine scaffold is structurally superior for several distinct reasons:

  • Optimal pKa and Salt Bridge Formation: The tertiary amine of the terminal 1-methylpiperidine possesses a pKa of approximately 9.5, ensuring it is protonated at physiological pH. This allows it to form a critical, high-affinity salt bridge with the highly conserved Asp114 residue in transmembrane domain 3 (TM3) of the H3 receptor[4].

  • Steric Bulk and CYP Evasion: Unlike the planar imidazole, the bulky, sp3-rich 1,4'-bipiperidine core physically prevents the basic nitrogen from accessing the sterically restricted heme iron of CYP enzymes, virtually eliminating CYP inhibition liabilities[3].

  • Modular Vector Projection: The secondary N-methylamine at the 4-position serves as an ideal synthetic attachment point. It allows for modular coupling (via reductive amination or amidation) to various arbitrary aromatic regions, projecting the tail of the molecule perfectly into the receptor's hydrophobic accessory pocket[5].

H3R_Pathway H3R Histamine H3 Receptor (Presynaptic GPCR) Gi Gi/o Protein Activation H3R->Gi Agonist Binding AC Adenylyl Cyclase (Inhibited) Gi->AC Alpha Subunit Ca Voltage-Gated Ca2+ Channels (Inhibited) Gi->Ca Beta-Gamma Subunit cAMP cAMP Levels Decrease AC->cAMP Downregulation NT Neurotransmitter Release Decreased Ca->NT Reduced Influx

Histamine H3 Receptor Gi/o signaling pathway modulating neurotransmitter release.

Comparative Selectivity Profiling

When compared to other common basic warheads (such as piperazines or morpholines), the 1,4'-bipiperidine scaffold consistently demonstrates superior target affinity and off-target selectivity[4]. The table below summarizes the consensus pharmacological performance of these warheads when attached to a standard H3R-targeting aromatic core.

Pharmacophore WarheadH3R Affinity (K_i, nM)H4R Selectivity (Fold)CYP3A4 Inhibition (IC_50, µM)BBB Penetration
Imidazole 0.5 - 5.0< 50x< 1.0 (High Liability)Poor to Moderate
Piperazine 150 - 300> 100x> 10.0 (Safe)Good
Morpholine 200 - 500> 100x> 10.0 (Safe)Good
1,4'-Bipiperidine 1.0 - 10.0 > 1000x > 10.0 (Safe) Excellent

Experimental Methodologies: A Self-Validating Profiling System

To objectively assess the selectivity and safety profile of bipiperidine-derived compounds, the following self-validating experimental workflows must be employed.

Protocol 1: Radioligand Displacement Assay (H3R vs. H4R Selectivity)
  • Causality: To prove target engagement, we utilize[3H]-N-alpha-methylhistamine. This specific radioligand is chosen over [3H]-histamine because it is highly selective for H3R, eliminating background noise from H1R/H2R endogenously expressed in standard cell lines.

  • Self-Validating System: The assay incorporates Pitolisant as a positive control to validate assay sensitivity, and a 10 µM Thioperamide condition to define Non-Specific Binding (NSB). If the NSB exceeds 15% of total binding, the assay plate is rejected, ensuring absolute data trustworthiness.

Step-by-Step Workflow:

  • Membrane Preparation: Culture CHO-K1 cells stably expressing recombinant human H3R or H4R. Harvest and homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM EDTA. Centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]-N-alpha-methylhistamine (for H3R) or [3H]-histamine (for H4R), and the test compound (N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine derivative) at concentrations ranging from 10^-11 to 10^-5 M.

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to ensure steady-state equilibrium is reached.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific filter binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate K_i values using the Cheng-Prusoff equation.

Protocol 2: High-Throughput CYP450 Inhibition Assay
  • Causality: To confirm the absence of the CYP liability inherent to imidazoles, we measure the inhibition of CYP3A4 using the fluorogenic substrate 7-benzyloxy-4-trifluoromethylcoumarin (BFC). BFC is rapidly metabolized by CYP3A4 into a highly fluorescent product, allowing for real-time kinetic readouts.

  • Self-Validating System: Ketoconazole (a potent CYP3A4 inhibitor) is run in parallel. The assay is only considered valid if the Ketoconazole IC_50 falls within the established quality control range (10-50 nM).

Step-by-Step Workflow:

  • Enzyme Master Mix: Prepare a solution containing 5 pmol recombinant human CYP3A4, 100 mM potassium phosphate buffer (pH 7.4), and 50 µM BFC substrate.

  • Compound Addition: Dispense test compounds (10^-9 to 10^-4 M) into a black 96-well microtiter plate. Add the Enzyme Master Mix.

  • Reaction Initiation: Pre-incubate for 10 minutes at 37°C, then initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 409 nm, Emission: 530 nm).

  • Data Analysis: Plot the initial velocity against compound concentration to determine the IC_50. A result of >10 µM confirms the bipiperidine scaffold is free of CYP3A4 liability.

Workflow Syn Compound Synthesis N-methyl-1-(1-methylpiperidin-4-yl) piperidin-4-amine coupling Bind Radioligand Assay [3H]-N-alpha-methylhistamine displacement Syn->Bind Func Functional Assay [35S]GTPγS Binding (Inverse Agonism) Bind->Func CYP Safety Profiling CYP450 Inhibition Assay (Fluorogenic substrates) Func->CYP

Step-by-step experimental workflow for profiling H3 receptor ligand selectivity.

Conclusion

The N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine scaffold represents a triumph of rational drug design. By replacing the problematic imidazole ring with a rigidized, sterically tuned bipiperidine system, researchers can achieve nanomolar H3R affinity while completely bypassing CYP450 inhibition[3][4]. When evaluated through rigorous, self-validating protocols, this building block consistently outperforms piperazine and morpholine alternatives, making it the premier choice for modern CNS therapeutics.

References

  • 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine - PubChem - NIH Source: nih.gov URL:[Link]

  • New lead elements for histamine H3 receptor ligands in the pyrrolo[2,3-d]pyrimidine class Source: researchgate.net URL:[Link]

  • Source: google.
  • Joe LEE | Merck & Co., Rahway | MSD | Department of Medicinal Chemistry | Research profile Source: researchgate.net URL:[Link]

Sources

Comparative study of synthetic routes for N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthetic Routes of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine

Introduction

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine is a symmetrical tertiary amine containing two N-methylated piperidine rings linked by a secondary amine. This scaffold is of interest to medicinal chemists and drug development professionals due to its potential applications as a building block in the synthesis of novel therapeutic agents. The presence of two basic nitrogen atoms and the conformational rigidity of the piperidine rings can impart unique pharmacological properties to molecules containing this moiety. This guide provides a comparative analysis of two plausible synthetic routes for the preparation of this target molecule, offering an in-depth look at the methodologies, potential yields, and the chemical principles underpinning each approach.

Route 1: Convergent Synthesis via Reductive Amination

This synthetic strategy offers a direct and efficient approach to the target molecule by coupling two key piperidine intermediates in a single, high-yielding step. The core of this route is a reductive amination reaction, a robust and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds.[1]

The overall transformation for Route 1 is as follows:

1-methylpiperidin-4-one 1-methylpiperidin-4-one Target_Molecule N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine 1-methylpiperidin-4-one->Target_Molecule Reductive Amination N-methylpiperidin-4-amine N-methylpiperidin-4-amine N-methylpiperidin-4-amine->Target_Molecule

Figure 1: Convergent synthesis of the target molecule via reductive amination.

Mechanistic Considerations

Reductive amination involves the initial reaction of a carbonyl compound (1-methylpiperidin-4-one) with a primary or secondary amine (N-methylpiperidin-4-amine) to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. The iminium ion is subsequently reduced in situ by a suitable reducing agent to yield the final amine product. The choice of reducing agent is critical to the success of the reaction, with milder reagents being preferred to avoid the reduction of the starting ketone.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its selectivity for iminium ions over ketones and its compatibility with a wide range of functional groups.[2]

Experimental Protocol

A plausible experimental protocol for this route, adapted from general reductive amination procedures, is as follows:[2][3]

  • To a solution of 1-methylpiperidin-4-one (1.0 equivalent) and N-methylpiperidin-4-amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added sodium triacetoxyborohydride (1.5 equivalents) in portions at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine.

Route 2: Linear Synthesis via N-Alkylation and N-Methylation

This route employs a more traditional, linear approach involving the sequential modification of a single starting material, 4-aminopiperidine. This strategy often requires the use of protecting groups to ensure regioselectivity in the alkylation and methylation steps.

The overall transformation for Route 2 is outlined below:

4-aminopiperidine 4-aminopiperidine N-Boc-4-aminopiperidine N-Boc-4-aminopiperidine 4-aminopiperidine->N-Boc-4-aminopiperidine Boc Protection N-Boc-N-(1-methylpiperidin-4-yl)piperidin-4-amine N-Boc-N-(1-methylpiperidin-4-yl)piperidin-4-amine N-Boc-4-aminopiperidine->N-Boc-N-(1-methylpiperidin-4-yl)piperidin-4-amine Reductive Amination N-(1-methylpiperidin-4-yl)piperidin-4-amine N-(1-methylpiperidin-4-yl)piperidin-4-amine N-Boc-N-(1-methylpiperidin-4-yl)piperidin-4-amine->N-(1-methylpiperidin-4-yl)piperidin-4-amine Boc Deprotection Target_Molecule N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine N-(1-methylpiperidin-4-yl)piperidin-4-amine->Target_Molecule Eschweiler-Clarke Methylation

Figure 2: Linear synthesis of the target molecule.

Step-by-Step Synthesis
  • Protection of the Piperidine Nitrogen: The synthesis commences with the protection of the secondary amine of 4-aminopiperidine using a tert-butyloxycarbonyl (Boc) group. This is a standard protecting group strategy to prevent N-alkylation at the piperidine ring in subsequent steps.[4]

  • Reductive Amination: The resulting N-Boc-4-aminopiperidine is then subjected to a reductive amination reaction with 1-methylpiperidin-4-one, similar to Route 1, to form the C-N bond between the two piperidine rings.

  • Deprotection: The Boc protecting group is subsequently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to liberate the secondary amine.[4][5]

  • N-Methylation: The final step involves the N-methylation of both the exocyclic secondary amine and the newly deprotected piperidine nitrogen. The Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde, is a classic and efficient method for exhaustive methylation of amines and is well-suited for this transformation.[5][6]

Experimental Protocol (Eschweiler-Clarke Methylation)

The following is a representative protocol for the final N-methylation step:[5]

  • To a solution of N-(1-methylpiperidin-4-yl)piperidin-4-amine (1.0 equivalent) in formic acid (excess), is added aqueous formaldehyde (excess) at 0 °C.

  • The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • The mixture is cooled to room temperature and made basic by the addition of a concentrated aqueous solution of sodium hydroxide.

  • The product is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification by column chromatography or distillation can be performed if necessary.

Comparative Analysis

ParameterRoute 1: Convergent SynthesisRoute 2: Linear Synthesis
Number of Steps 1 (assuming availability of starting materials)4
Overall Yield Potentially higher due to fewer stepsLikely lower due to cumulative losses over multiple steps
Atom Economy HighModerate, due to the use of a protecting group
Starting Materials 1-methylpiperidin-4-one, N-methylpiperidin-4-amine4-aminopiperidine, 1-methylpiperidin-4-one, Boc-anhydride
Key Reactions Reductive AminationProtection, Reductive Amination, Deprotection, N-Methylation
Purification Single purification stepMultiple purification steps required
Scalability More amenable to large-scale synthesisLess efficient for large-scale production

Conclusion

Both synthetic routes presented offer viable pathways to N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine.

Route 1 (Convergent Synthesis) is the more elegant and efficient approach in terms of step economy and overall yield. Its success is contingent on the commercial availability and cost-effectiveness of both N-methylpiperidin-4-amine and 1-methylpiperidin-4-one. For large-scale production, this would likely be the preferred method.

Route 2 (Linear Synthesis) provides a more flexible approach, starting from a simpler and readily available precursor, 4-aminopiperidine. While it involves more steps and is likely to have a lower overall yield, it allows for greater control and the potential to introduce diversity at various stages of the synthesis if desired. This route may be more suitable for initial laboratory-scale synthesis and for the preparation of analogs.

The choice of synthetic route will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the time and resources available.

References

  • Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide - Benchchem. (URL: )
  • Comparative Analysis of Synthetic Routes to N-Methyl-1-(piperidin-4-YL)methanamine - Benchchem. (URL: )
  • "N-Methyl-1-(piperidin-4-YL)methanamine" synthesis workup and extraction issues - Benchchem. (URL: )
  • A Comparative Guide to the Synthetic Utility of N-Methyl-1-(piperidin-4-YL)methanamine and 4-Aminopiperidine - Benchchem. (URL: )
  • Synthesis of N-Methyl Secondary Amines. (URL: )
  • Improved Synthesis of N-Methylcadaverine - MDPI. (URL: [Link])

  • One-Pot Reductive Amination of Aldehydes and Ketones Using N- Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent | Request PDF - ResearchGate. (URL: [Link])

Sources

Safety Operating Guide

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the safe handling and disposal of highly reactive synthetic intermediates. N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine (CAS: 863377-24-6) is a complex bis-piperidine derivative and an aliphatic polyamine. Due to its structural density of nitrogen atoms, it is a highly basic, corrosive, and reactive compound.

Improper disposal of this chemical not only violates EPA Resource Conservation and Recovery Act (RCRA) regulations but also poses severe exothermic and toxicological risks to laboratory personnel[1]. This guide provides a self-validating, step-by-step operational framework to manage this chemical safely throughout its lifecycle.

Chemical Profiling & Hazard Causality

Before executing any disposal protocol, personnel must understand the mechanistic hazards of the molecule to anticipate how it will react in a waste stream.

  • Corrosivity (Saponification Risk): The presence of two piperidine rings and a secondary amine makes this compound a strong Lewis base (estimated pKa ~10–11). Upon contact with human tissue, it rapidly saponifies epidermal lipids. Unlike acidic burns which coagulate proteins and form a protective eschar, basic amines cause liquefaction necrosis, leading to deep, continuously penetrating chemical burns[2].

  • Chemical Incompatibility: As a highly nucleophilic amine, it reacts violently with strong acids (exothermic neutralization). If mixed with halogenated solvents (e.g., dichloromethane), it can undergo unintended nucleophilic substitution (alkylation) to form reactive quaternary ammonium salts, generating heat and pressure[3].

  • Flammability: Like most aliphatic amines, it possesses a low flash point. Vapors are heavier than air and can accumulate in low-lying areas or unventilated waste cabinets, presenting an invisible ignition risk[4].

Table 1: Chemical and Physical Hazard Profile
ParameterValue / DescriptionOperational Implication
Chemical Name N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amineTarget analyte for disposal manifesting.
CAS Number 863377-24-6Required for accurate RCRA waste labeling.
Molecular Formula C12H25N3High nitrogen content (strongly basic).
Chemical Class Aliphatic Polyamine / Bis-piperidineRequires specific amine-compatible PPE.
Primary Hazards Corrosive (Skin/Eyes), Toxic, FlammableMust be stored away from ignition sources and acids.

Self-Validating PPE & Engineering Controls

A self-validating safety system ensures that if one protective layer fails, the user is immediately aware, and a secondary layer prevents exposure.

  • Glove Selection (Causality): Standard latex or thin nitrile gloves are highly permeable to organic bases and will degrade rapidly. Heavy-duty butyl rubber or composite nitrile gloves (minimum 0.4 mm thickness) are mandatory[2].

    • Validation Step: Inspect gloves for swelling, tackiness, or discoloration every 30 minutes. These are primary physical indicators of chemical breakthrough.

  • Respiratory & Eye Protection: Handle the chemical and its waste exclusively within a certified chemical fume hood (face velocity of 80–120 FPM). Wear splash-proof chemical goggles combined with a full-face shield to protect against basic splatters[4].

  • Material Compatibility: Use High-Density Polyethylene (HDPE) for waste containment. Causality: Highly basic solutions can slowly etch glass over time, and standard plastics like PET undergo base-catalyzed hydrolysis (saponification of the ester bonds). HDPE lacks ester bonds and is chemically inert to strong bases.

Step-by-Step Disposal Workflows

Under EPA regulations (40 CFR Part 261), this chemical and its contaminated effluents are classified as hazardous waste[1].

Protocol A: Liquid Waste Management
  • Segregation: Verify that the receiving waste container is designated strictly for "Basic Organic Waste." Do not mix with acidic or halogenated waste streams.

  • Containment: Transfer the liquid waste into a grounded HDPE container using a compatible funnel.

  • Labeling: Affix a hazardous waste label detailing the exact chemical name ("N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine"), concentration, and hazard pictograms (Corrosive, Flammable, Toxic).

  • Storage: Store in a secondary containment tray within a ventilated, flammable-rated storage cabinet until collection by a licensed Treatment, Storage, and Disposal Facility (TSDF)[3].

Protocol B: Solid Waste & Empty Containers
  • Decontamination of Consumables: Place all contaminated pipette tips, wipes, and gloves into a dedicated, heavy-duty polyethylene bag.

  • Triple-Rinsing (Causality): "Empty" reagent bottles retain hazardous vapor and residue. Triple-rinse the primary container with a compatible, non-halogenated solvent (e.g., ethanol or methanol). Why three times? The first rinse removes ~90% of the residue, the second removes 90% of the remainder (99% total), and the third ensures >99.9% removal, rendering the container safe under RCRA "empty container" rules[2].

  • Rinsate Disposal: Collect all rinsate and dispose of it via the Liquid Waste protocol. Deface the original label and dispose of the bottle according to institutional guidelines.

Protocol C: Spill Response & Neutralization
  • Evacuation & Ventilation: Immediately clear the area and maximize fume hood extraction.

  • Containment (No Combustibles): Surround the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite[4]. Causality: Using paper towels or sawdust on a concentrated, flammable organic base creates a highly combustible matrix that can self-ignite.

  • Collection: Use non-sparking polypropylene tools to sweep the absorbed mixture into a wide-mouth HDPE waste container.

  • Surface Decontamination: Wash the spill area with a dilute, weak acid solution (e.g., 5% acetic acid) to neutralize residual alkalinity, followed by a water rinse. Collect all washings as hazardous waste.

Waste Segregation & Incompatibility Matrix

Table 2: Mechanistic Incompatibility Matrix
Chemical ClassCompatibilityMechanistic Consequence of Mixing
Strong Acids (HCl, H2SO4)❌ IncompatibleViolent exothermic neutralization; risk of boiling, splattering, and container rupture.
Halogenated Solvents (DCM)❌ IncompatibleNucleophilic substitution (alkylation) forming reactive quaternary ammonium salts.
Oxidizing Agents (Peroxides)❌ IncompatibleRapid oxidation of the amine, potential for fire or explosive degradation.
Alcohols / Water ✅ CompatibleSafe for dilution or rinsing; heat of solution may be mildly exothermic.
Non-Halogenated Organics ✅ CompatibleSafe for co-disposal in designated basic organic waste streams.

Operational Workflow Diagram

DisposalWorkflow Start N-methyl-1-(1-methylpiperidin-4-yl) piperidin-4-amine Waste Type Identify Waste State Start->Type Liquid Liquid Waste (Pure or Solvent Mix) Type->Liquid Solid Solid Waste (Gloves, Wipes, Tubes) Type->Solid Spill Spill / Leak Type->Spill LiqSeg Segregate from Acids, Halogens & Oxidizers Liquid->LiqSeg SolCont Double-bag in PE Label: 'Hazardous Solid Waste' Solid->SolCont SpillAbs Absorb with Vermiculite/Sand (No Combustibles) Spill->SpillAbs LiqCont Store in HDPE Container Label: 'Basic Organic Waste' LiqSeg->LiqCont Disp Licensed RCRA TSDF Incineration LiqCont->Disp SolCont->Disp SpillCont Sweep with Non-Sparking Tools Transfer to Solid Waste SpillAbs->SpillCont SpillCont->Disp

Fig 1: Disposal and spill response workflow for bis-piperidine amine waste.

References

  • Chemical Waste Disposal Guidelines: Prudent Practices in the Laboratory. National Research Council. Available at:[Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. U.S. Environmental Protection Agency (eCFR). Available at: [Link]

Sources

Personal protective equipment for handling N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine

As a Senior Application Scientist, I have observed that standardizing laboratory safety requires more than just listing rules; it requires a fundamental understanding of chemical behavior. N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine (CAS: 349535-19-9 / 863377-24-6) is a bis-piperidine derivative frequently utilized as a versatile building block in drug discovery. While its polyamine scaffold is synthetically valuable, it presents severe occupational hazards.

This guide provides a self-validating, mechanistically grounded protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Mechanistic Hazard Profile: The "Why" Behind the Risk

Understanding the molecular behavior of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine is critical for designing effective, fail-safe safety protocols.

  • High Basicity & Corrosivity (Skin Corr. 1B): This compound contains multiple secondary and tertiary amine centers. The unshared electron pairs on these nitrogen atoms make the molecule a strong Brønsted-Lowry base (estimated pKa ~9–10). Upon contact with the skin, these free bases rapidly catalyze the saponification of epidermal lipids and hydrolyze peptide bonds, leading to deep, liquefaction tissue necrosis[1].

  • Dermal Penetration (Acute Tox. 4): The lipophilic bis-piperidine core enhances the molecule's ability to partition into and cross the stratum corneum. This means systemic toxicity can occur rapidly following dermal exposure.

  • Volatility & Mucosal Irritation: As a free base, it possesses sufficient vapor pressure at room temperature to present an inhalation hazard, severely irritating the respiratory mucosa and eyes (Eye Dam. 1).

Hazard Mitigation Workflow

The following diagram maps the chemical's intrinsic properties to the required engineering controls and PPE, ensuring a logical operational state where every hazard is actively neutralized by a specific control.

G cluster_Hazards Primary Hazards cluster_PPE Required PPE & Engineering Controls Chem N-methyl-1-(1-methylpiperidin-4-yl) piperidin-4-amine H1 High Basicity (pKa ~10) Tissue Saponification Chem->H1 H2 Lipophilicity Dermal Penetration Chem->H2 H3 Volatile Free Base Inhalation Toxicity Chem->H3 C2 Chemical Splash Goggles & Face Shield H1->C2 C1 Double Gloving (Nitrile over Butyl) H2->C1 C3 Class II Fume Hood (Face Velocity >100 fpm) H3->C3 Safe Safe Operational State C1->Safe C2->Safe C3->Safe

Hazard mitigation workflow mapping the chemical properties of bis-piperidines to required controls.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated polyamines. Nitrile gloves, while ubiquitous, are susceptible to rapid degradation and permeation by aliphatic amines. We mandate a double-gloving strategy utilizing Butyl rubber, which provides superior resistance to highly corrosive bases and polar organics [2].

PPE CategorySpecificationQuantitative MetricMechanistic Rationale
Primary Gloves (Outer) Butyl Rubber15–30 mil thickness; >480 min breakthrough time.Butyl rubber's dense, non-polar polymer matrix strongly resists permeation by basic amines and polar organics.
Secondary Gloves (Inner) Nitrile (Disposable)4–6 mil thickness; <30 min breakthrough time.Provides a sterile, dexterous base layer. Acts as a last line of defense if the outer butyl glove is physically compromised.
Eye/Face Protection Chemical Splash Goggles + Polycarbonate Face ShieldANSI Z87.1+ rated; 100% UV/Splash coverage.Prevents irreversible corneal saponification from micro-droplets or pressurized splashes.
Body Protection Tychem® 2000 Apron over Nomex lab coat>30 min permeation resistance to bases.Protects the torso. Standard cotton lab coats will absorb liquid amines, holding the corrosive base directly against the skin.
Respiratory / Engineering Class II Chemical Fume HoodMinimum face velocity of 100 linear feet per minute.Captures volatile free-base amine vapors, preventing mucosal irritation and inhalation toxicity.

Operational Protocol: Step-by-Step Handling

To maintain a self-validating system of safety, every step of the dispensing and reaction setup must be verifiable and strictly executed within the fume hood.

Phase 1: Pre-Operational Verification

  • Verify the fume hood flow rate is actively reading ≥100 fpm.

  • Inspect Butyl gloves for microscopic pinholes by trapping air inside, rolling the cuff, and submerging them in water (monitor for escaping bubbles).

  • Ensure a basic spill kit containing a weak solid acid (e.g., citric acid or sodium bisulfate) is stationed within arm's reach [3].

Phase 2: Dispensing the Amine

  • Place the reagent bottle inside the fume hood over a secondary containment tray (e.g., a high-density polyethylene, HDPE, tray).

  • Using a glass syringe equipped with a Luer-lock PTFE needle, purge the syringe with inert gas (N2 or Ar) three times. Causality: Polyamines can slowly oxidize or absorb atmospheric CO2 to form insoluble carbamate salts, which can clog needles and cause pressure build-ups.

  • Carefully draw the required volume of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine.

  • Wipe the exterior of the needle with a Kimwipe moistened with isopropanol, immediately disposing of the wipe into a designated solid-waste container inside the hood.

Phase 3: Reaction Setup and Transfer

  • Transfer the amine directly into the reaction vessel under a positive pressure of inert gas.

  • Rinse the syringe immediately with a compatible solvent (e.g., dichloromethane or methanol) followed by a dilute acidic wash (0.1 M HCl) to neutralize residual amine before removing the syringe from the hood.

Emergency Response & Disposal Plan

Amine spills require specific, counter-intuitive neutralization tactics. Never use strong mineral acids (like concentrated HCl or H2SO4) to neutralize an amine spill. The resulting acid-base reaction is highly exothermic, which will rapidly boil the unreacted amine, causing violent splattering and toxic vapor clouds.

Step-by-Step Spill Neutralization:

  • Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash to maximize exhaust velocity over the spill.

  • Neutralize: Liberally cover the spill with a weak solid acid such as citric acid or sodium bisulfate [3]. Causality: Solid weak acids provide a controlled, slow-release protonation of the amine, safely dissipating the exothermic heat of neutralization over a longer period.

  • Absorb: Once pH indicator paper confirms the spill is neutralized (pH 6-8), cover the area with an inert absorbent like vermiculite or sand.

  • Collect: Sweep the absorbed mixture using a non-sparking polypropylene brush and dustpan.

  • Dispose: Transfer the waste into a wide-mouth HDPE container. Label it strictly as "Hazardous Waste: Neutralized Polyamine Spill (Contains Citric Acid and Piperidine Derivatives)."

Routine Disposal: All liquid waste containing this compound must be segregated into a dedicated "Basic Organic Waste" carboy. Do not mix with halogenated solvents (to prevent potential alkylation reactions) or acidic waste streams (to prevent uncontrolled in-situ exothermic reactions).

References

  • NextSDS. "Chemical Substance Information: CAS 863377-24-6 / 349535-19-9." NextSDS Database. Available at: [Link]

  • Center for Environmental Health and Safety. "Chemical Waste Management Guide." Southern Illinois University. Available at: [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.